7-Chloroquinazoline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDIXAODMCKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454574 | |
| Record name | 7-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-99-2 | |
| Record name | 7-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 7-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroquinazoline is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Its strategic substitution with a chlorine atom at the 7-position significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed spectroscopic analysis, synthesis methodologies, and chemical reactivity. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this important building block in their scientific endeavors.
Introduction: The Significance of the this compound Scaffold
Quinazolines, bicyclic aromatic heterocycles composed of fused benzene and pyrimidine rings, are recognized as "privileged structures" in drug discovery.[1] The introduction of a chlorine atom at the 7-position of the quinazoline nucleus creates a unique combination of steric and electronic features that are instrumental in modulating the biological activity of its derivatives. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and provide a reactive handle for further chemical modifications. Consequently, the this compound moiety is a key component in a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2] A thorough understanding of its fundamental properties is therefore crucial for the rational design and development of novel pharmaceuticals.
Molecular and Physicochemical Properties
The foundational characteristics of this compound are essential for its handling, formulation, and application in synthetic chemistry.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 7556-99-2 | [3][4][5][6] |
| Molecular Formula | C₈H₅ClN₂ | [4][7] |
| Molecular Weight | 164.59 g/mol | [4][7] |
| Melting Point | 252-254 °C | [3] |
| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [3][8] |
| Appearance | Solid | - |
| Solubility | Soluble in ethanol | [3] |
Spectroscopic Profile
A detailed analysis of the spectroscopic data is fundamental for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the quinazoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atoms in the pyrimidine ring will appear at a lower field due to the deshielding effect of the adjacent nitrogen atoms. The carbon atom attached to the chlorine (C-7) will also exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl bond. Key expected absorptions include:
-
Aromatic C-H stretching: ~3050-3150 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1500-1600 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the quinazoline ring system and will involve the loss of small molecules such as HCN and chlorine radicals.[9] The isotopic pattern of the molecular ion peak, due to the presence of the ³⁵Cl and ³⁷Cl isotopes, will be a key diagnostic feature.
Synthesis of this compound: Methodologies and Rationale
Several synthetic routes to this compound have been reported, each with its own advantages in terms of starting material availability, reaction conditions, and overall yield.
One-Pot Reductive Cyclization
A highly efficient method for the synthesis of the this compound core is the one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde.[2] This approach, inspired by the Riedel synthesis, involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, typically formamide.
Experimental Protocol: One-Pot Synthesis of this compound
-
To a solution of 4-chloro-3-nitrobenzaldehyde in formamide, add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Causality of Experimental Choices: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde intermediate. Formamide serves as both the solvent and the source of the N1 and C2 atoms of the quinazoline ring.
Niementowski Quinazoline Synthesis
The Niementowski synthesis is a classical and versatile method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides.[10] 7-Chloro-4-hydroxyquinazoline can be synthesized from 4-chloroanthranilic acid and subsequently converted to this compound.
Experimental Protocol: Niementowski Synthesis and Subsequent Chlorination
-
Step 1: Synthesis of 7-Chloro-4-hydroxyquinazoline: Heat a mixture of 4-chloroanthranilic acid and formamide at elevated temperatures (typically 120-180 °C).
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Step 2: Chlorination: Treat the resulting 7-chloro-4-hydroxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 4,7-dichloroquinazoline.
-
Step 3: Reduction: The 4-chloro group can be selectively removed by catalytic hydrogenation to yield this compound.
Causality of Experimental Choices: The Niementowski reaction is a robust method for constructing the quinazolinone core. The subsequent chlorination and reduction steps are standard transformations in heterocyclic chemistry to arrive at the desired this compound.
Chemical Reactivity and Functionalization
The reactivity of this compound is dominated by the electronic properties of the pyrimidine and benzene rings.
Nucleophilic Aromatic Substitution (SₙAr)
The quinazoline ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. The 4-position is generally more reactive towards nucleophiles than the 2-position. This regioselectivity is a cornerstone of the synthetic utility of chloroquinazolines, allowing for the introduction of a wide range of substituents.
The reaction of 4,7-dichloroquinazoline with various nucleophiles, such as amines, alcohols, and thiols, proceeds readily at the 4-position to yield a diverse library of 4-substituted-7-chloroquinazoline derivatives. This reactivity is fundamental to the use of this compound as a scaffold in drug discovery.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 7-position can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from the this compound core.
Applications in Drug Discovery and Development
The this compound scaffold is a prominent feature in a multitude of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a highly valuable template for drug design.
-
Anticancer Agents: Many this compound derivatives have been developed as potent anticancer agents, often by targeting specific protein kinases involved in cancer cell proliferation and survival. For instance, derivatives of 7-chloro-4-aminoquinazoline have shown significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Antimicrobial and Antifungal Activity: The this compound moiety has been incorporated into compounds exhibiting significant antimicrobial and antifungal properties.[7]
-
Anti-inflammatory and Analgesic Agents: Certain 7-chloro-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.
Conclusion
This compound is a cornerstone building block in medicinal chemistry, offering a unique combination of structural rigidity, electronic properties, and synthetic accessibility. Its fundamental properties, from its physicochemical characteristics to its predictable reactivity, provide a solid foundation for the design and synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of these core attributes, equipping researchers and drug development professionals with the critical knowledge to harness the full potential of the this compound scaffold in their quest for new and improved medicines.
References
- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7556-99-2 | CAS DataBase [m.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | 7556-99-2 [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. capotchem.cn [capotchem.cn]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]
- 9. 7-Chloroquinolin-4-ol(86-99-7) IR Spectrum [m.chemicalbook.com]
- 10. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [chemicalbook.com]
The 7-Chloroquinazoline Scaffold: A Cornerstone in the Development of Tyrosine Kinase Inhibitors
An In-depth Technical Guide:
Abstract
The 7-chloroquinazoline core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous clinically successful targeted cancer therapies. This guide provides an in-depth technical exploration of the mechanism of action attributable to this chemical moiety, not as a standalone agent, but as a critical component of potent enzyme inhibitors. We will dissect the molecular interactions that enable this compound derivatives to function as ATP-competitive inhibitors of tyrosine kinases, with a primary focus on the Epidermal Growth Factor Receptor (EGFR). Through a detailed examination of archetypal drugs such as Gefitinib, this whitepaper will elucidate the downstream signaling consequences of target engagement and present robust, field-proven experimental workflows for characterizing novel compounds based on this versatile scaffold.
The this compound Scaffold: An Introduction to a Privileged Structure
The quinazoline ring system, a bicyclic aromatic heterocycle, rose to prominence in drug discovery due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This mimicry allows it to serve as an effective "hinge-binder" within the ATP-binding pocket of a large family of enzymes known as kinases. The addition of a chlorine atom at the 7-position enhances the binding affinity and modulates the electronic properties of the ring system, making this compound a foundational scaffold for potent and selective kinase inhibitors.
While this compound itself is not a pharmacologically active agent, its true value lies in its role as a modifiable core. By appending various functional groups at other positions (most commonly the 4- and 6-positions), medicinal chemists can fine-tune the molecule's selectivity and potency for specific kinase targets. The most notable successes have been in the development of EGFR Tyrosine Kinase Inhibitors (TKIs), which have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).
Core Mechanism of Action: ATP-Competitive Inhibition of EGFR
The primary mechanism of action for this compound-based EGFR inhibitors is competitive inhibition at the ATP-binding site within the kinase domain of the receptor.
-
The Hinge-Binding Motif: The quinazoline core is perfectly shaped to interact with the "hinge region" of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the domain. Specifically, the N1 atom of the quinazoline ring typically forms a critical hydrogen bond with the backbone amide of a key methionine residue (Met793 in EGFR). This interaction anchors the inhibitor in place.
-
Competitive Antagonism: By occupying this site, the inhibitor physically blocks ATP from binding. Without ATP, the kinase cannot perform its catalytic function—the transfer of a phosphate group to tyrosine residues on its substrate proteins.
-
Signal Transduction Blockade: This cessation of phosphorylation activity effectively shuts down the entire downstream signaling cascade that is normally initiated by EGFR activation. The result is a halt in pro-survival and proliferative signals within the cancer cell.
The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of intervention by this compound-based inhibitors.
Caption: EGFR signaling pathways and the point of competitive inhibition by this compound derivatives.
Case Study: Gefitinib (Iressa)
Gefitinib is a first-generation EGFR-TKI and a quintessential example of a this compound-based drug. Its structure features a 4-anilino substitution, which plays a crucial role in its high affinity and selectivity for EGFR.
-
Target: Specifically targets the kinase domain of EGFR. It is particularly effective against tumors harboring activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), which render the cancer cells "addicted" to EGFR signaling.
-
Downstream Consequences: By inhibiting EGFR autophosphorylation, Gefitinib effectively blocks two major downstream signaling axes:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to cell cycle arrest.
-
PI3K/Akt/mTOR Pathway: Blockade of this pathway is critical for promoting apoptosis (programmed cell death) and inhibiting protein synthesis.
-
-
Cellular Outcome: The combined effect is a potent anti-proliferative and pro-apoptotic action specifically in EGFR-dependent cancer cells.
| Drug Name | Core Scaffold | Primary Target | IC₅₀ (against wild-type EGFR) |
| Gefitinib | This compound | EGFR | 2-37 nM |
| Erlotinib | This compound | EGFR | 2 nM |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) |
Table 1: Inhibitory concentrations (IC₅₀) of prominent quinazoline-based kinase inhibitors. Note that Lapatinib, while closely related, has a quinazoline but not a this compound core, demonstrating the broader utility of the scaffold.
Experimental Workflows for Mechanistic Characterization
To validate the mechanism of a novel this compound derivative, a multi-step, self-validating experimental cascade is essential. This workflow progresses from direct target engagement in a purified system to complex signaling and phenotypic outcomes in a cellular context.
Caption: A logical workflow for characterizing a novel this compound-based kinase inhibitor.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)
This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring the amount of ADP produced.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Purified recombinant EGFR kinase
-
Kinase buffer (containing DTT, MgCl₂)
-
ATP solution (at Km concentration for EGFR)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute into the kinase buffer to achieve the final desired concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Kinase Reaction Setup: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. b. Add 10 µL of a solution containing the EGFR enzyme and peptide substrate. c. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP: a. Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. b. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.
-
Data Acquisition: Incubate for 30 minutes at room temperature, then measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol: Western Blot for Downstream Signaling
This protocol assesses the compound's ability to inhibit target phosphorylation and downstream signaling in a cellular context.
Objective: To verify on-target activity by measuring the phosphorylation status of EGFR and its downstream effectors (Akt, ERK).
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding & Starvation: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (and a DMSO vehicle control) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with a primary antibody (e.g., anti-p-EGFR) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies against total EGFR, total Akt, etc., and finally Actin.
-
Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to their respective total protein levels. A successful inhibitor will show a dose-dependent decrease in the p-EGFR/EGFR, p-Akt/Akt, and p-ERK/ERK ratios.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of structure-based drug design. Its ability to effectively anchor inhibitors within the ATP-binding pocket of kinases has made it an invaluable tool in the development of targeted therapies. The principles outlined in this guide—from the fundamental mechanism of ATP competition to the robust experimental workflows for validation—provide a comprehensive framework for researchers working to discover the next generation of kinase inhibitors. Future efforts will likely focus on modifying this core to overcome acquired resistance mechanisms (such as the T790M "gatekeeper" mutation in EGFR) and to develop inhibitors with novel kinase selectivity profiles, further expanding the therapeutic utility of this remarkable chemical entity.
The 7-Chloroquinazoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, the 7-chloroquinazoline moiety has emerged as a particularly significant pharmacophore, integral to the design of a multitude of therapeutic agents, especially in oncology.[3] This technical guide provides a comprehensive overview of the this compound core, delving into its synthesis, functionalization, and profound impact on drug discovery. We will explore its critical role in the development of kinase inhibitors, analyze structure-activity relationships, and present detailed experimental protocols, offering field-proven insights for professionals in drug development.
The Significance of the this compound Core
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a rigid and versatile framework for the strategic placement of various substituents.[4] The introduction of a chlorine atom at the 7-position significantly influences the electronic properties and binding interactions of the molecule. This substitution has proven to be a key feature in many potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]
The this compound scaffold is a cornerstone in the development of targeted therapies, particularly those aimed at the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, both of which are pivotal in tumor growth, proliferation, and angiogenesis.[6][7]
Synthetic Strategies for the this compound Scaffold
The construction of the this compound core and its subsequent derivatization are crucial steps in the synthesis of targeted therapeutics. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and overall synthetic efficiency.
One-Pot Reductive Cyclization
A highly efficient method for synthesizing the this compound core is through a one-pot reductive cyclization.[3] This approach often utilizes readily available starting materials like 4-chloro-3-nitrobenzaldehyde. The process involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, such as formamide.[3] This strategy is advantageous as it avoids the isolation of potentially unstable intermediates.[3]
Synthesis from Anthranilic Acid Derivatives
Another common and versatile approach begins with substituted anthranilic acids. For instance, 4-chloro anthranilic acid can be reacted with benzoyl chloride in the presence of pyridine to form a 7-chloro-2-phenyl benzoxazin-4-one derivative.[8] This intermediate can then be treated with hydrazine hydrate to yield a 3-amino-7-chloro-2-phenylquinazolin-4-one, which serves as a versatile precursor for further functionalization.[8]
Functionalization at the C4 Position
The C4 position of the this compound ring is a key point for introducing diversity and modulating biological activity. The chlorine atom at this position acts as a good leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines and other nucleophiles.[9][10] This reaction is fundamental to the synthesis of a vast library of 4-anilinoquinazoline derivatives, which are prominent in the field of kinase inhibition.[11]
Experimental Protocol: Synthesis of 4-Anilino-7-chloroquinazoline Derivatives
This protocol outlines a general procedure for the N-arylation of 4-chloroquinazolines.
Materials:
-
6-Bromo-4-chloroquinazoline
-
Appropriate arylamine (ArNH₂)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 6-bromo-4-chloroquinazoline (1.0 equivalent) in ethanol, add the desired arylamine (1.5 equivalents).[12]
-
Heat the reaction mixture at reflux for 12 hours.[12]
-
Cool the solution to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the desired 4-arylamino-6-bromoquinazoline.[12]
The this compound Scaffold in Kinase Inhibition
The this compound core is a hallmark of numerous potent and selective kinase inhibitors. Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to the inhibition of their enzymatic activity.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer (NSCLC).[6][13] The 4-anilinoquinazoline scaffold, often featuring a 7-chloro substituent, has been instrumental in the development of first-generation EGFR inhibitors like gefitinib and erlotinib.[11][14] These drugs compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways and inhibiting tumor growth.[15]
The 7-chloro group often contributes to favorable interactions within the kinase active site.[5] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aniline ring, as well as modifications at the 6- and 7-positions of the quinazoline core, significantly impact potency and selectivity.[14][15] For instance, the introduction of a methoxy group at the 7-position, alongside the 6-substituent, is a common feature in many potent EGFR inhibitors.[14]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] The this compound scaffold has also been successfully employed in the design of VEGFR inhibitors. By targeting VEGFR-2, these compounds can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis and suppressing tumor growth.[7][16]
Multi-Targeted Kinase Inhibitors
The versatility of the this compound scaffold allows for the development of multi-targeted kinase inhibitors, which can simultaneously block multiple signaling pathways involved in cancer progression. This approach can lead to enhanced efficacy and potentially overcome drug resistance. Several this compound-based compounds have been designed to inhibit both EGFR and VEGFR, as well as other relevant kinases like those in the Src family.[5]
Visualization of Key Concepts
Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by a this compound-based inhibitor.
Caption: Inhibition of the EGFR signaling cascade by a this compound-based inhibitor.
General Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their substitution patterns. Extensive SAR studies have provided valuable insights for the rational design of more potent and selective inhibitors.[17][18]
| Position | Modification | Impact on Activity |
| C4 | Substitution with various anilino moieties is a cornerstone for potent kinase inhibition.[15] The nature and position of substituents on the aniline ring are critical for modulating potency and selectivity.[4] | |
| C6 | Introduction of small, lipophilic groups can enhance binding affinity.[14] | |
| C7 | The chloro group is often crucial for activity, though other halogens like bromo and iodo can also be effective.[17] Methoxy groups at this position are also common in potent inhibitors.[14] | |
| Aniline Ring | Electron-withdrawing groups, such as fluoro, chloro, or bromo, on the aniline ring often enhance inhibitory activity.[4] |
Table 1: Key Structure-Activity Relationships for this compound-Based Kinase Inhibitors
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[19][20] In the context of the this compound scaffold, bioisosteric replacements can be employed to fine-tune properties such as solubility, metabolic stability, and target selectivity.[21]
For example, replacing the chlorine atom at the 7-position with other groups can be explored. While chlorine is often optimal, groups like bromine or iodine have shown comparable activity in some cases, whereas fluorine or trifluoromethyl groups have led to reduced activity.[17] Bioisosteric replacement of the entire quinazoline core with other heterocyclic systems is also a strategy to explore novel chemical space and intellectual property.[19]
Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Development of next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies, such as those targeting mutations in the EGFR kinase domain.[13]
-
Exploration of new therapeutic areas: While oncology has been the primary focus, the diverse biological activities of quinazoline derivatives suggest their potential in other areas, such as anti-inflammatory, antimicrobial, and antiviral applications.[22][23]
-
Application of novel synthetic methodologies: The use of flow chemistry, photochemistry, and electrochemistry can provide more efficient and sustainable routes to synthesize and functionalize the quinazoline core.[9]
Conclusion
The this compound scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry. Its role in the development of targeted kinase inhibitors has had a profound impact on the treatment of cancer. A deep understanding of its synthesis, functionalization, and structure-activity relationships is essential for medicinal chemists and drug development professionals. As research continues to evolve, the this compound core is poised to remain a central element in the design of innovative and effective therapies for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]
- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 21. preprints.org [preprints.org]
- 22. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectroscopic Profile of 7-Chloroquinazoline: A Comprehensive Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, quinazoline and its derivatives represent a class of heterocyclic compounds of paramount importance. Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. The biological efficacy and therapeutic potential of these compounds are intrinsically linked to their precise molecular structure. 7-Chloroquinazoline, a key intermediate in the synthesis of numerous bioactive molecules, is no exception. Its chemical identity, purity, and stability are critical parameters that underpin the reliability and reproducibility of research and development endeavors.
This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for the parent this compound are not widely available in public databases, this guide will leverage data from closely related analogs, such as 7-chloro-2-phenylquinazolin-4(3H)-one and 7-chloro-2-(4-chlorophenyl)-4-methoxyquinazoline, to provide a robust and scientifically grounded interpretation of its expected spectroscopic characteristics. This approach not only offers a comprehensive spectral profile of this compound but also illustrates the fundamental principles of spectroscopic analysis in the context of substituted heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound is expected to reveal a distinct set of signals corresponding to the protons of the quinazoline ring system. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~9.2 | s | - |
| H-4 | ~8.8 | s | - |
| H-5 | ~8.0 | d | ~8.5 |
| H-6 | ~7.6 | dd | ~8.5, 2.0 |
| H-8 | ~7.9 | d | ~2.0 |
Note: These are predicted values based on the analysis of substituted quinazoline derivatives and established principles of NMR spectroscopy.
Interpretation of the ¹H NMR Spectrum
The downfield chemical shifts of H-2 and H-4 are attributed to the deshielding effect of the adjacent electronegative nitrogen atoms. The protons on the benzene ring (H-5, H-6, and H-8) exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted aromatic system. H-5 is expected to appear as a doublet due to coupling with H-6. H-6 will likely be a doublet of doublets, coupling to both H-5 and H-8. H-8, being meta to H-6, will show a smaller coupling constant and appear as a doublet. The presence of the electron-withdrawing chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons, particularly H-6 and H-8.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a quinazoline derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Instrumentation: Record the spectrum on a 400 or 500 MHz NMR spectrometer.[1]
-
Data Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Workflow for ¹H NMR Analysis
References
An In-depth Technical Guide to the Solubility and Stability Profile of 7-Chloroquinazoline
Abstract
7-Chloroquinazoline is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its physicochemical properties, particularly solubility and stability, are paramount as they profoundly influence reaction kinetics, purification, formulation, and ultimately, the bioavailability and efficacy of its derivatives. This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its behavior in various solvent systems and under common stress conditions, supported by detailed, actionable experimental protocols and data presentation.
Introduction: The Significance of this compound
The quinazoline core is a privileged structure in drug discovery, with numerous derivatives approved as therapeutic agents, particularly in oncology. The presence of a chlorine atom at the 7-position of the quinazoline ring offers a strategic point for chemical modification, enabling the synthesis of diverse compound libraries for screening.[1] Understanding the fundamental characteristics of this building block is not merely academic; it is a prerequisite for efficient and successful drug development. Poor solubility can halt a promising synthetic route, while unaddressed instability can compromise the integrity of research data and the shelf-life of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource for navigating these critical parameters.
Core Physicochemical Properties
A molecule's solubility and stability are dictated by its intrinsic physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from related structures like 4-chloroquinazoline and 7-chloroquinoline.
| Property | Predicted/Reference Value | Significance for Solubility & Stability |
| Molecular Formula | C₈H₅ClN₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 164.59 g/mol | Influences diffusion rates and solubility limits. |
| Melting Point | ~96-100 °C (for 4-chloroquinazoline) | Indicates the strength of the crystal lattice, which must be overcome for dissolution. A higher melting point often correlates with lower solubility. |
| pKa (Predicted) | ~1.5 - 2.5 | The quinazoline nitrogens are weakly basic. The pKa determines the extent of ionization at different pH values, which critically impacts aqueous solubility. |
| LogP (Predicted) | ~2.5 - 3.0 | The predicted octanol-water partition coefficient suggests moderate lipophilicity, indicating a preference for organic solvents over water. |
Note: Predicted values are estimations based on computational models and data from structurally similar compounds.
Solubility Profile of this compound
Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, purification methods (crystallization, chromatography), and analytical sample preparation.
Solubility in Organic Solvents
Based on its predicted moderate lipophilicity, this compound is expected to exhibit good solubility in a range of common organic solvents. This is crucial for its use in synthetic organic chemistry.
Expected Solubility Hierarchy (Qualitative):
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These solvents are effective at solvating moderately polar, aromatic compounds.
-
Moderate Solubility: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone.
-
Low to Sparingly Soluble: Methanol, Ethanol, Isopropanol. Polar protic solvents are less ideal for solvating the largely nonpolar quinazoline core.
-
Insoluble: Hexanes, Heptane. Nonpolar aliphatic solvents are unable to disrupt the intermolecular forces of the crystalline solid.
Aqueous Solubility and pH-Dependence
The aqueous solubility of this compound is anticipated to be very low in neutral water due to its lipophilic nature. However, its solubility is highly dependent on pH. The quinazoline ring contains two nitrogen atoms which are weakly basic. In acidic conditions (pH < pKa), the nitrogen atoms can become protonated, forming a cationic salt that is significantly more water-soluble.
Causality Explained: The protonation of the quinazoline nitrogen introduces a formal positive charge, transforming the molecule into an ion. This ion can then participate in strong ion-dipole interactions with polar water molecules, dramatically overcoming the energy of the crystal lattice and leading to a substantial increase in aqueous solubility compared to the neutral form.
Experimental Protocol: Kinetic Solubility Assay
To quantitatively assess solubility, a kinetic solubility assay using HPLC-UV is a standard, high-throughput method. This protocol provides a self-validating system for determining solubility in various media.
Objective: To determine the kinetic solubility of this compound in a selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO to prepare standards for the calibration curve (e.g., 1000 µM, 500 µM, 250 µM, etc.).
-
Sample Preparation: Add a small aliquot (e.g., 2 µL) of the 10 mM stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach equilibrium. During this time, any compound exceeding its solubility limit will precipitate out.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated solid.
-
Analysis: Carefully transfer a portion of the supernatant to a new analysis plate. Analyze both the calibration standards and the supernatant samples by a validated stability-indicating HPLC-UV method.[2][3][4]
-
Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standards. This concentration represents the kinetic solubility.
Diagram: Kinetic Solubility Workflow Below is a diagram illustrating the key steps in the kinetic solubility determination workflow.
Caption: Workflow for determining kinetic solubility via HPLC-UV.
Stability Profile of this compound
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, and light.[5][6] For an intermediate, this informs optimal storage conditions and identifies potential liabilities that could carry through a synthetic route.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways.[6] This is a cornerstone of developing stability-indicating analytical methods, as mandated by ICH guidelines.[5][7][8]
Key Stress Conditions:
-
Acidic Hydrolysis: this compound is susceptible to hydrolysis under strongly acidic conditions (e.g., 0.1 M HCl) at elevated temperatures. The primary site of attack is likely the C4 position, leading to the formation of 7-chloroquinazolin-4(3H)-one.
-
Basic Hydrolysis: Similarly, in basic media (e.g., 0.1 M NaOH), nucleophilic attack at the C4 position by hydroxide ions will also yield 7-chloroquinazolin-4(3H)-one.
-
Oxidative Degradation: Quinazolines can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[9] A common stress condition involves using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: The compound should be tested in solid and solution form at elevated temperatures (e.g., 60-80°C) to assess its thermal stability.[6]
-
Photostability: Exposure to light, as specified in ICH Q1B guidelines, can induce degradation.[7][8] The chloro- and aromatic functionalities suggest a potential for photolytic degradation pathways.
Potential Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the displacement of the chlorine atom at the C4 position.
Diagram: Hydrolytic Degradation Pathway The diagram below illustrates the conversion of this compound to its primary hydrolytic degradant.
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under acidic stress and develop a stability-indicating HPLC method.
Methodology:
-
Sample Preparation:
-
Control Sample: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Acid Stress Sample: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
-
Incubation: Heat the acid stress sample in a water bath at 60°C for a defined period (e.g., 4 hours). Keep the control sample at room temperature.
-
Neutralization: After incubation, cool the acid stress sample and neutralize it with an equivalent amount of 0.1 M NaOH. This is critical to prevent damage to the HPLC column.
-
HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a C18 column.[2]
-
Mobile Phase: A common mobile phase for quinazoline derivatives is a gradient of acetonitrile and water, often with a modifier like 0.1% formic acid to improve peak shape.[3]
-
Analysis: Inject the control and stressed samples. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Peak Purity & Mass Balance: Use the DAD to assess the peak purity of the parent compound in the stressed sample. An ideal stability-indicating method will show that the parent peak is spectrally pure. Calculate mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
Implications for Research and Drug Development
-
Synthesis: The high solubility in solvents like THF and DCM makes this compound well-suited for a variety of coupling and substitution reactions. Its low aqueous solubility facilitates product isolation via precipitation or extraction.
-
Purification: Understanding the solubility profile allows for the rational design of crystallization procedures. For example, dissolving the compound in a good solvent (like DCM) and adding a poor anti-solvent (like hexanes) is a common and effective purification strategy.
-
Formulation & Preclinical Studies: While this compound is an intermediate, its derivatives often retain similar physicochemical properties. Early knowledge of poor aqueous solubility and potential pH-dependent behavior is critical. For in vitro or in vivo studies, formulation strategies such as using co-solvents (DMSO), cyclodextrins, or creating salt forms may be necessary to achieve the required exposure.
-
Storage and Handling: Based on its stability profile, this compound should be stored in a cool, dry, dark place in a well-sealed container to protect it from hydrolysis, photolysis, and moisture.
Conclusion
This compound is a foundational building block in modern medicinal chemistry. A thorough and proactive assessment of its solubility and stability is not a perfunctory exercise but a strategic imperative. By understanding its preference for organic solvents, its pH-dependent aqueous behavior, and its susceptibility to hydrolysis, researchers can streamline synthetic routes, develop robust analytical methods, and anticipate challenges in preclinical development. The protocols and insights provided in this guide offer a practical framework for harnessing the full potential of this versatile scaffold, ultimately accelerating the journey from chemical intermediate to life-changing therapeutic.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 7-Chloroquinazoline Scaffold: A Technical Guide to its Potential Therapeutic Targets
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics. The strategic incorporation of a chlorine atom at the 7-position of this bicyclic heterocycle gives rise to 7-chloroquinazoline, a key building block for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, with a primary focus on their applications in oncology. We will delve into the molecular mechanisms of action, present key quantitative data, and provide detailed experimental protocols for target validation, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Significance of the this compound Moiety
The this compound scaffold has emerged as a cornerstone in the design of targeted therapies. Its rigid structure provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with the active sites of biological targets. The electron-withdrawing nature of the chlorine atom at the 7-position can influence the electronic properties of the quinazoline ring system, potentially enhancing binding affinities and modulating pharmacokinetic properties. This has led to the development of a multitude of derivatives exhibiting potent and selective inhibitory activities against a range of therapeutic targets, particularly those implicated in cancer progression. This guide will systematically explore these targets, elucidating the therapeutic potential harbored within this versatile chemical scaffold.
Protein Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The this compound core has proven to be an exceptional platform for the development of potent kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[1] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[1] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold, often featuring a 7-chloro or similar substitution pattern.[2] These inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent activation of downstream pathways like the MAPK and PI3K/Akt pathways.[1][2]
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
p21-Activated Kinase 4 (PAK4)
p21-Activated Kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases that acts as a critical downstream effector of small Rho GTPases, such as Cdc42.[3] PAK4 is implicated in a variety of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[4] Overexpression of PAK4 has been observed in several cancers and is often associated with poor prognosis.[4] The development of selective PAK4 inhibitors is an active area of research, and derivatives of 6-chloro-4-aminoquinazoline have been identified as potent and selective PAK4 inhibitors.[4] These inhibitors typically bind to the ATP-binding pocket of PAK4, thereby blocking its kinase activity and downstream signaling.[4]
Caption: PAK4 signaling and its inhibition by a 6-chloro-4-aminoquinazoline derivative.
Disruption of Microtubule Dynamics: A Mitotic Catastrophe
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton. They play a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] Compounds that interfere with tubulin polymerization are potent anticancer agents, as they can arrest cells in mitosis, leading to apoptosis. Several quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6] This prevents the formation of microtubules, disrupts the mitotic spindle, and ultimately induces cell death.
Targeting DNA Maintenance and Replication Machinery
The integrity and faithful replication of the genome are paramount for cell survival. Cancer cells, with their rapid proliferation rates, are particularly vulnerable to agents that disrupt DNA maintenance and replication processes. Derivatives of the this compound scaffold have been found to target several key enzymes involved in these processes.
Topoisomerases I and II
Topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription.[7] Topoisomerase I creates single-strand breaks, while topoisomerase II creates double-strand breaks to allow DNA strands to pass through each other.[7] Inhibition of these enzymes leads to the accumulation of DNA damage and cell death.[7] Certain 6-arylamino-7-chloro-quinazoline-5,8-diones have been reported to inhibit both topoisomerase I and II.[8] Furthermore, a novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as a potent inhibitor of human topoisomerase IIα.[8]
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[9] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair. Inhibition of DHFR leads to a depletion of these essential precursors, thereby halting DNA replication and cell division. Some quinazoline derivatives, acting as antifolates, have been shown to inhibit DHFR.[8]
Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand DNA breaks.[10] Inhibition of PARP in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to synthetic lethality. Quinazoline-4-one derivatives have been investigated as PARP inhibitors.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki), providing a quantitative measure of their potency.
Table 1: Kinase Inhibition Data
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| 4-Anilinoquinazolines | EGFR | Varies (nM to µM range) | [2] |
| 6-Chloro-4-aminoquinazoline-2-carboxamides | PAK4 | Ki = 0.006 µM (for compound 38) | [4] |
Table 2: Inhibition of Other Therapeutic Targets
| Compound Class | Target | IC50 | Reference |
| 6-Amino-tetrahydroquinazolines | Topoisomerase IIα | 2 µM (for lead compound) | [8] |
| 4-Hydroxyquinazolines | PARP1 | 0.47 µM (for a lead scaffold) | [11] |
| Biphenylaminoquinazolines | Tubulin Polymerization | IC50 > 10 µM | [5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays used to identify and characterize the therapeutic targets of this compound derivatives.
Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a general method for a FRET-based kinase assay, which is a common high-throughput screening method.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound derivative) in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the kinase, a fluorescently labeled peptide substrate, and ATP in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and the peptide substrate to the wells and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a phosphospecific antibody labeled with a FRET acceptor.
-
-
Data Analysis:
-
Measure the FRET signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[11]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
-
Reagent Preparation:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain polymerization curves.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point for each compound concentration.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.
-
Add topoisomerase I to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.
-
PARP Inhibition Assay
This assay measures the activity of PARP by detecting the incorporation of biotinylated NAD+ onto histone proteins.
-
Assay Setup:
-
Coat a 96-well plate with histones.
-
Add the test compound at various concentrations to the wells.
-
Add PARP enzyme, activated DNA, and biotinylated NAD+ to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate and add streptavidin-HRP (horseradish peroxidase).
-
Incubate and then wash the plate again.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
-
Measurement and Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percentage of PARP inhibition for each compound concentration.
-
Determine the IC50 value.
-
DHFR Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[9]
-
Reaction Setup:
-
In a cuvette or microplate well, combine DHFR assay buffer, NADPH, and the test compound at various concentrations.
-
Add the DHFR enzyme and incubate briefly.
-
-
Reaction Initiation:
-
Initiate the reaction by adding DHF.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value as a privileged structure in the design of targeted therapeutic agents. Its derivatives have shown remarkable efficacy against a diverse range of molecular targets, with a significant impact on the field of oncology. The continued exploration of this scaffold, coupled with a deeper understanding of the structure-activity relationships and the application of modern drug design strategies, holds immense promise for the development of next-generation therapies with improved potency, selectivity, and safety profiles. As our understanding of the complex signaling networks that drive disease progresses, the versatility of the this compound core will undoubtedly continue to be leveraged to create innovative and effective medicines.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxanim.com [maxanim.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide to the Toxicological and Safety Profile of 7-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void
Part 1: The Quinazoline Scaffold: A Double-Edged Sword of Biological Activity
The quinazoline nucleus is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2] Derivatives have been designed to inhibit a range of biological targets, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR-β, as well as tubulin polymerization and the PI3K/Akt/mTOR signaling pathway.[4][5] This potent bioactivity, however, necessitates a thorough understanding of potential off-target effects and inherent toxicities.
The introduction of a chlorine atom at the 7-position can significantly modulate the physicochemical properties and biological activity of the quinazoline ring. Halogenation can influence metabolic stability, receptor binding affinity, and pharmacokinetic parameters. While SAR (Structure-Activity Relationship) studies on some quinazoline series suggest that a chlorine atom at certain positions can enhance desired activity, it can also introduce new toxicological liabilities.[6]
Part 2: A Proposed Framework for the Toxicological Evaluation of 7-Chloroquinazoline
Given the absence of a dedicated toxicological dossier for this compound, a de novo evaluation is paramount. The following experimental workflow is proposed as a comprehensive strategy to elucidate its safety profile.
Physicochemical Characterization and In Silico Profiling
A foundational step in any toxicological assessment is the thorough characterization of the test article's physicochemical properties. This data is crucial for designing subsequent in vitro and in vivo studies and for understanding its potential environmental fate.
Table 1: Essential Physicochemical Parameters for this compound
| Parameter | Experimental Method | Rationale |
| Molecular Weight | Mass Spectrometry | Confirms identity and purity. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicator of purity and physical state. |
| Solubility | Shake-flask method in various solvents (water, DMSO, ethanol) | Informs formulation for in vitro and in vivo studies. |
| pKa | Potentiometric titration or UV-spectroscopy | Predicts ionization state at physiological pH, affecting absorption and distribution. |
| LogP/LogD | Shake-flask or HPLC method | Indicates lipophilicity, which influences membrane permeability and potential for bioaccumulation. |
In addition to experimental determination, in silico toxicological predictions using DEREK Nexus, Lhasa, or similar platforms can provide early warnings of potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization based on structural alerts.
In Vitro Toxicology: The Initial Litmus Test
In vitro assays provide a rapid and ethical means of assessing the potential toxicity of a compound at the cellular level. For this compound, a tiered approach is recommended.
2.2.1 Cytotoxicity Assessment
The initial evaluation should involve assessing the cytotoxic potential of this compound against a panel of human cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well plates and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Studies on various quinazoline derivatives have shown a wide range of IC50 values against different cell lines, often in the micromolar range.[7][8][9] It is crucial to also test against a non-cancerous cell line to assess selectivity.[7]
2.2.2 Genotoxicity Assessment
Genotoxicity assays are critical to determine if a compound can cause damage to genetic material.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).
-
Treatment: Expose the bacterial strains to various concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Treat the cells with this compound at a range of concentrations, with and without metabolic activation.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the formation of binucleated cells.
-
Harvesting and Staining: Harvest the cells and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.
While data on this compound is absent, some quinoline derivatives have shown genotoxic potential, making this a critical area of investigation.[10]
In Vivo Toxicology: Assessing Systemic Effects
Should in vitro studies not reveal significant liabilities, a carefully designed in vivo toxicology program is the next logical step. All animal studies must be conducted in compliance with relevant ethical guidelines and regulations.
2.3.1 Acute Toxicity
An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to a substance. The LD50 (lethal dose, 50%) is a common endpoint.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Animals: Use a small number of rodents (e.g., rats or mice) of a single sex.
-
Dosing: Dose one animal at a time with a starting dose based on in vitro data and in silico predictions.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
LD50 Estimation: The LD50 is estimated after several animals have been dosed.
Safety data for related compounds like 4-chloroquinazoline indicate it is toxic if swallowed, suggesting that this compound may have a similar profile.[11][12]
2.3.2 Repeat-Dose Toxicity
Sub-chronic (e.g., 28-day or 90-day) repeat-dose toxicity studies are essential to evaluate the effects of longer-term exposure.
Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)
-
Animals: Use groups of rodents (e.g., 5-10 per sex per group).
-
Dosing: Administer this compound daily via oral gavage at three different dose levels, plus a control group.
-
Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy and histopathological examination of major organs and tissues.
This study will help identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Specialized Toxicology Studies
Based on the findings from the initial in vitro and in vivo studies, as well as the intended clinical use, further specialized toxicological evaluations may be warranted.
-
Carcinogenicity Studies: Long-term studies (e.g., 2 years in rodents) are required if the compound is intended for chronic use or if there are concerns from genotoxicity data or structural alerts.
-
Reproductive and Developmental Toxicity: These studies are necessary if the drug is intended for use in women of childbearing potential.[13]
-
Safety Pharmacology: A core battery of tests should be conducted to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.
Part 3: Visualizing the Path Forward
The following diagrams illustrate the proposed workflow for the toxicological evaluation of this compound.
Caption: A tiered approach to the toxicological evaluation of this compound.
Conclusion: A Call for Rigorous Investigation
The this compound scaffold holds promise for the development of novel therapeutics. However, the current lack of specific toxicological data necessitates a cautious and systematic approach to its safety evaluation. By following the comprehensive framework outlined in this guide, researchers can build a robust toxicological profile for this compound, ensuring that its therapeutic potential can be explored responsibly. The insights gained from the study of related quinazoline derivatives provide a valuable starting point, but they are no substitute for a dedicated and thorough investigation of the specific molecule .
References
- 1. researchgate.net [researchgate.net]
- 2. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity of fluoroquinolines and methylquinolines. | Semantic Scholar [semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Chloroquinazoline from 4-chloro-3-nitrobenzaldehyde
Application Note & Protocol
Topic: Synthesis of 7-Chloroquinazoline from 4-Chloro-3-nitrobenzaldehyde Reference ID: APN-QCZ-2026-01A
Introduction: The Strategic Importance of the this compound Scaffold
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] Within this privileged class of heterocycles, the this compound moiety stands out as a particularly valuable intermediate in drug discovery and development.[5] It is a key building block for several targeted therapies, notably tyrosine kinase inhibitors used in oncology.[1][6][7]
This guide provides a detailed, in-depth protocol for the synthesis of this compound from the readily available starting material, 4-chloro-3-nitrobenzaldehyde. The chosen synthetic strategy is a highly efficient one-pot reductive cyclization. This method is advantageous as it circumvents the need to isolate the intermediate 2-amino-4-chlorobenzaldehyde, which can be unstable, thereby streamlining the process and improving overall efficiency.[5]
PART 1: Scientific Rationale & Mechanistic Insights
Expertise & Experience: The Causality Behind Experimental Choices
The conversion of 4-chloro-3-nitrobenzaldehyde to this compound is a sophisticated transformation that hinges on two fundamental processes occurring in a single pot: the reduction of an aromatic nitro group and a subsequent cyclocondensation to form the heterocyclic ring. The elegance of this protocol lies in the multifunctional role of formamide.
The Multifaceted Role of Formamide: Formamide (HCONH₂) is not merely a solvent in this reaction; it is a critical, multi-purpose reagent.[8]
-
C1/N1 Source: It provides the single carbon and nitrogen atoms required to build the pyrimidine portion of the quinazoline ring. This is analogous to the classical Niementowski quinazoline synthesis, which traditionally employs anthranilic acids and amides.[8][9]
-
Reducing Agent (Surrogate): At elevated temperatures, particularly in the presence of certain metal catalysts, formamide can decompose to generate species like carbon monoxide, which act as effective reducing agents for the nitro group.[10] This allows for the in-situ formation of the crucial 2-amino-4-chlorobenzaldehyde intermediate.
-
Solvent: Its high polarity and boiling point (210 °C) make it an ideal medium for this high-temperature reaction, ensuring all reactants remain in the solution phase.[8]
The reaction proceeds via an initial reduction of the nitro group on the starting material to an amine. This in-situ generated 2-amino-4-chlorobenzaldehyde then immediately undergoes a cyclocondensation reaction with a second molecule of formamide. The amino group attacks the formamide carbonyl, leading to a series of condensation and dehydration steps that culminate in the formation of the aromatic quinazoline ring system. This one-pot approach, inspired by methodologies like the Riedel synthesis, is a powerful strategy for constructing quinazolines from ortho-nitroaldehydes.[5][11]
Visualization: Synthetic Pathway
The overall transformation can be visualized as a two-stage process occurring sequentially in a single reaction vessel.
Caption: One-pot reductive cyclization pathway.
PART 2: Experimental Protocol & Data
This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 | 185.56 | 5.00 g | 26.94 | 1.0 |
| Formamide | 75-12-7 | 45.04 | 25 mL | 562 | ~20.9 |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Buchner funnel and filtration flask
-
Beakers and Erlenmeyer flasks
-
Recrystallization dish
Detailed Synthesis Protocol
-
Reaction Setup:
-
Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Place the entire setup in a heating mantle on a magnetic stirrer plate within a fume hood.
-
-
Reaction Execution:
-
To the flask, add 4-chloro-3-nitrobenzaldehyde (5.00 g, 26.94 mmol).[12]
-
Add formamide (25 mL).
-
Begin stirring the mixture and gently heat it to 190 °C. The solid will dissolve as the temperature increases.
-
Maintain the reaction temperature at 190-195 °C for 2 hours. Monitor the reaction for the evolution of gas (ammonia and carbon monoxide).
-
-
Work-up and Isolation:
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to approximately 80-100 °C.
-
Carefully and slowly pour the warm, dark reaction mixture into a beaker containing 200 mL of crushed ice and water while stirring vigorously.[13]
-
A precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Press the solid dry on the filter paper.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution hot on a hot plate.
-
Once dissolved, slowly add hot deionized water dropwise until the solution just begins to turn turbid.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 50 °C to a constant weight.
-
Expected Results
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 60-75% |
| Melting Point | 120-123 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.45 (s, 1H), 9.30 (s, 1H), 8.35 (d, 1H), 8.15 (d, 1H), 7.80 (dd, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.1, 152.5, 148.0, 136.2, 131.0, 129.8, 128.5, 125.0 |
PART 3: Trustworthiness & Validation
A protocol's value is determined by its reproducibility and the integrity of its final product. The following systems ensure the trustworthiness of this synthesis.
Self-Validating System: In-Process Controls & Characterization
-
Reaction Monitoring (TLC): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Procedure: Periodically take a small aliquot from the reaction mixture, dissolve it in ethyl acetate, and spot it on a silica gel TLC plate.
-
Eluent: A mobile phase of 70:30 Hexane:Ethyl Acetate is typically effective.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the starting material spot (4-chloro-3-nitrobenzaldehyde) and the appearance of a new, more polar product spot (this compound) indicates reaction progression.
-
-
Structural Confirmation: The identity and purity of the final product must be unequivocally confirmed by spectroscopic methods.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the chemical structure, confirming the formation of the quinazoline ring and the correct substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₅ClN₂, MW: 164.59 g/mol ).
-
Melting Point: A sharp melting point within the expected range is a strong indicator of purity.
-
Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-氯-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Introduction: The Significance of the 7-Chloroquinazoline Scaffold
An Application Guide to the Synthesis of 7-Chloroquinazoline Derivatives for Medicinal Chemistry
Quinazoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry, renowned for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold is of particular importance as it forms the core of several targeted anticancer therapies.[3] This substitution pattern is a key feature in potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Marketed drugs like Gefitinib and Erlotinib, which feature a substituted quinazoline core, underscore the therapeutic relevance of this chemical moiety in oncology.[4][5]
This guide provides detailed, field-proven protocols for the synthesis of this compound derivatives, designed for researchers, medicinal chemists, and professionals in drug development. The methodologies outlined are not merely procedural; they are presented with mechanistic insights and explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. We will cover the synthesis of the foundational quinazolinone core, its activation to a key chloro-intermediate, and subsequent derivatization to produce biologically relevant molecules.
Strategic Overview of Synthesis
The synthesis of functionalized this compound derivatives is typically approached via a multi-step sequence. The strategy involves building the heterocyclic core, activating it for subsequent reactions, and finally introducing the desired diversity elements. This modular approach allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for this compound synthesis.
Protocol 1: Synthesis of the 7-Chloro-2-phenylquinazolin-4(3H)-one Core
The foundational step in many quinazoline syntheses is the construction of the bicyclic quinazolinone ring system. A reliable method starts from commercially available 4-chloroanthranilic acid. This protocol first forms a benzoxazinone intermediate, which is then converted to the desired quinazolinone.[6]
Step 1A: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
This step involves the acylation of 4-chloroanthranilic acid with benzoyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the cyclization to form the benzoxazinone ring.
Materials:
-
4-Chloroanthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloroanthranilic acid (1 equivalent) in anhydrous toluene.
-
Add pyridine (2 equivalents) to the suspension and stir for 15 minutes at room temperature.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with cold ethanol to remove excess pyridine and other impurities.
-
Dry the solid product under vacuum to yield 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.
Step 1B: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4-one
The benzoxazinone intermediate is reacted with hydrazine hydrate. The more nucleophilic nitrogen of hydrazine attacks the carbonyl carbon, leading to ring-opening and subsequent re-cyclization to form the thermodynamically stable quinazolinone ring.[6]
Materials:
-
7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Suspend the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) from the previous step in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction via TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 2: Activation via Chlorination: Synthesis of 4,7-Dichloroquinazoline
To enable derivatization at the 4-position, the 4-oxo group of the quinazolinone must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is the standard method, yielding the highly reactive 4,7-dichloroquinazoline intermediate.[4][7] The 4-chloro position is significantly more reactive than the 7-chloro position towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogens.
Caption: Reaction scheme for the synthesis of 4,7-dichloroquinazoline.
Materials:
-
7-Chloro-4(3H)-quinazolinone (can be synthesized from 4-chloroanthranilic acid and formamide)[3]
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a sealed screw-cap vial or a flask fitted with a reflux condenser, add 7-chloro-4(3H)-quinazolinone (1 equivalent).[7]
-
Carefully add phosphorus oxychloride (POCl₃, ~6-10 equivalents, serving as both reagent and solvent). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Seal the vessel and heat the reaction mixture in an oil bath at 100-110°C for 3-5 hours.[7]
-
After completion, cool the mixture to room temperature.
-
Caution: Quench the reaction carefully by slowly pouring the mixture onto crushed ice with vigorous stirring. POCl₃ reacts violently with water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Condition | Rationale |
| Chlorinating Agent | POCl₃ or SOCl₂ | Efficiently converts the amide-like carbonyl into a reactive chloro group. |
| Temperature | 100-110 °C | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
| Time | 3-5 hours | Typical duration to ensure complete conversion of the starting material. |
| Work-up | Ice quench, NaHCO₃ | Safely decomposes excess POCl₃ and neutralizes the acidic byproducts (HCl, phosphoric acid). |
| Typical Yield | >90%[7] | This is a high-yielding and reliable transformation. |
Protocol 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 4,7-dichloroquinazoline synthesized in the previous step is a versatile intermediate for introducing molecular diversity. The 4-position is highly susceptible to nucleophilic attack. This protocol describes the N-arylation with a substituted aniline to generate 4-anilino-7-chloroquinazoline derivatives, a common core in EGFR inhibitors.[8][9]
Caption: Synthesis of 4-anilino-7-chloroquinazolines via SNAr.
Materials:
-
4,7-Dichloroquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline for an Erlotinib precursor)
-
Solvent (e.g., isopropanol, n-butanol, or THF/water)
-
Base (optional, e.g., pyridine, triethylamine, or K₂CO₃)
Procedure:
-
Dissolve 4,7-dichloroquinazoline (1 equivalent) in a suitable solvent like isopropanol in a round-bottom flask.
-
Add the desired substituted aniline (1.1 equivalents).
-
While some reactions proceed without a base, the addition of a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) can be beneficial to scavenge the HCl generated, driving the reaction to completion.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, often an HCl salt, may precipitate.
-
The precipitate can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free base, the crude product can be redissolved or suspended in ethyl acetate and washed with a mild base (e.g., saturated NaHCO₃ solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Purify further by column chromatography or recrystallization as needed.
| Aniline Substituent | Solvent | Conditions | Yield |
| 3-Ethynylaniline | Isopropanol | Reflux, 4h | High |
| 3-Chloro-4-fluoroaniline | Isopropanol | RT, 1.5h | Good |
| Various substituted anilines | THF/H₂O | Microwave, 100°C, 15 min | 70-96%[9] |
References
- 1. mdpi.com [mdpi.com]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
The Lynchpin of Targeted Therapy: 7-Chloroquinazoline as a Versatile Intermediate in the Synthesis of EGFR Inhibitors
Introduction: Targeting the Engine of Cancer Proliferation
The Epidermal Growth factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, becomes a potent driver of tumor growth and proliferation in a variety of cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[1][2] The quinazoline scaffold has been established as a cornerstone in the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs).[3][4] These inhibitors function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking the signaling cascade that leads to uncontrolled cell growth.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-chloroquinazoline as a key intermediate in the synthesis of potent and selective EGFR inhibitors.
The Chemical Rationale: Why this compound?
The this compound core is a highly strategic starting point for the synthesis of a diverse library of EGFR inhibitors. The rationale for its widespread use lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various aniline derivatives, a key pharmacophoric element for potent EGFR inhibition. Furthermore, the 7-position offers a valuable handle for further chemical modification to optimize the pharmacological properties of the final compound.
The following diagram illustrates the general synthetic strategy employing a this compound intermediate:
Caption: General synthetic workflow for EGFR inhibitors using a this compound intermediate.
Mechanism of Action: Blocking the Signal
Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the EGFR kinase domain. The aniline side chain extends into a hydrophobic pocket, and substitutions on this ring can be tailored to enhance binding affinity and selectivity for mutant forms of EGFR.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs:
Caption: EGFR signaling pathway and inhibition by quinazoline-based TKIs.
Structure-Activity Relationship (SAR): Fine-Tuning for Potency
The potency and selectivity of quinazoline-based EGFR inhibitors are highly dependent on the nature of the substituents at various positions of the quinazoline and aniline rings. The 7-position, in particular, is a key site for modification to enhance activity.
| Position | Substitution | Effect on EGFR Inhibitory Activity (IC50) | Rationale |
| 4-Anilino | 3-chloro-4-fluoroaniline | Potent inhibition of wild-type and mutant EGFR.[6] | The 3-chloro and 4-fluoro substituents provide favorable hydrophobic and electronic interactions within the ATP-binding pocket. |
| 7-Position | -OCH3 | Generally enhances potency.[5] | Electron-donating groups at the 6 and 7 positions often increase activity. |
| 7-Position | -O-(CH2)n-Morpholine | Increased potency and improved pharmacokinetic properties. | The morpholino group enhances solubility and can form additional interactions with the receptor. |
| 7-Position | -O-(CH2)n-Piperidine | Similar to the morpholino group, can enhance potency and solubility. | The basic nitrogen can be protonated, leading to favorable ionic interactions. |
| 7-Position | -O-Aryl | Can modulate selectivity towards different EGFR mutants. | The nature of the aryl substituent can be tuned to exploit differences in the active site of various EGFR mutants. |
Note: IC50 values are highly dependent on the specific assay conditions and the full molecular structure.
Experimental Protocols: Synthesis of a Representative EGFR Inhibitor
The following protocol outlines the synthesis of a 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, a close analog of Gefitinib, using a this compound intermediate.
Step 1: Synthesis of 4,7-dichloro-6-methoxyquinazoline
-
Reaction Setup: To a stirred suspension of 7-chloro-6-methoxyquinazolin-4(3H)-one (1 eq.) in toluene (10 vol.), add N,N-dimethylformamide (DMF) (0.1 eq.) followed by thionyl chloride (3 eq.) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Isolation: Add dichloromethane (DCM) (10 vol.) to the residue and stir for 30 minutes. Filter the resulting solid, wash with cold DCM, and dry under vacuum to afford 4,7-dichloro-6-methoxyquinazoline.
Step 2: Synthesis of 7-chloro-4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloro-6-methoxyquinazoline (1 eq.) and 3-chloro-4-fluoroaniline (1.1 eq.) in isopropanol (15 vol.).
-
Reaction: Heat the mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 7-chloro-4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline.
Step 3: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline
-
Reaction Setup: To a suspension of 7-chloro-4-(3-chloro-4-fluoroanilino)-6-methoxyquinazoline (1 eq.) and potassium carbonate (2.5 eq.) in DMF (10 vol.), add 4-(3-hydroxypropyl)morpholine (1.5 eq.).
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 vol.).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 vol.). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to obtain the final product.
The following diagram provides a visual representation of this synthetic protocol:
Caption: Step-by-step synthesis of a representative EGFR inhibitor.
Conclusion and Future Perspectives
This compound remains a cornerstone intermediate in the discovery and development of novel EGFR inhibitors. Its versatility allows for the creation of extensive compound libraries with diverse substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of inhibitors that can overcome acquired resistance to existing therapies, particularly those targeting the T790M and C797S mutations in EGFR. The strategic use of this compound and its derivatives will undoubtedly continue to play a pivotal role in these endeavors.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 4. 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 7-Chloroquinazoline in the Convergent Synthesis of Novel Gefitinib Analogues for EGFR Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gefitinib (Iressa®) established the 4-anilinoquinazoline scaffold as a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] However, the emergence of acquired drug resistance necessitates the development of novel analogues with improved potency and modified pharmacological profiles.[3][4][5] This technical guide details the strategic application of 7-chloroquinazoline derivatives as versatile precursors in the synthesis of gefitinib analogues. We provide an in-depth rationale for this synthetic approach, focusing on the critical role of the chloro-substituents as activators for nucleophilic aromatic substitution (SNAr) and as points for molecular diversification. This document includes detailed, field-proven protocols for the preparation of key intermediates and their subsequent conversion into target analogues, alongside a discussion of the underlying EGFR signaling pathway and structure-activity relationship (SAR) considerations.
Introduction: The Rationale for Gefitinib Analogues
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases, which are pivotal in regulating cell proliferation, survival, and differentiation.[3] In many epithelial cancers, aberrant EGFR signaling, often driven by activating mutations, leads to uncontrolled cell growth.[6] Gefitinib was a landmark achievement in oncology, offering a targeted therapy that selectively inhibits the EGFR tyrosine kinase by competing with ATP at the catalytic site of the receptor.[2][5][7][8] Its clinical efficacy is most pronounced in NSCLC patients whose tumors harbor these specific activating mutations.[9][10][11]
Despite its success, the development of resistance, frequently through secondary mutations like the T790M "gatekeeper" mutation, limits the long-term efficacy of gefitinib.[5] This clinical challenge has fueled extensive research into the design and synthesis of next-generation gefitinib analogues. These efforts aim to overcome resistance, enhance binding affinity, and potentially broaden the inhibitory spectrum to other relevant kinases.[3][4] The foundational 4-anilinoquinazoline structure remains the key pharmacophore, with modifications focused on the quinazoline core (positions 6 and 7) and the aniline moiety to optimize molecular interactions within the EGFR active site.[3][12][13]
The EGFR Signaling Pathway and Mechanism of Inhibition
Upon binding of ligands like EGF, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3][5][14] Gefitinib and its analogues function as ATP-competitive inhibitors, reversibly binding to the ATP pocket of the EGFR kinase domain. This action blocks autophosphorylation, effectively halting the signaling cascade and leading to cell growth inhibition and apoptosis.[2][8]
Caption: EGFR signaling cascade and site of inhibition by Gefitinib analogues.
Synthetic Strategy: The Versatility of Chloroquinazoline Intermediates
A convergent and highly efficient strategy for generating a library of gefitinib analogues relies on the preparation of a versatile di-substituted quinazoline core. The use of a 7-chloro-4-oxoquinazoline precursor allows for the creation of a key 4,7-dichloroquinazoline intermediate.
Causality of Experimental Choices:
-
Chlorination at C4: The conversion of the 4-oxo group to a 4-chloro group is paramount. The chlorine atom at this position is an excellent leaving group, rendering the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) by the amino group of various anilines. This is the cornerstone reaction for installing the critical anilino side chain.
-
Chlorine at C7: The chloro group at the 7-position serves a dual purpose. Firstly, it is an electron-withdrawing group that can influence the overall electronic properties and binding affinity of the final molecule. Secondly, while more stable than the C4-chloro group, it can also serve as a handle for further functionalization via cross-coupling reactions or other substitution chemistries, allowing for extensive diversification of the analogue library.
Caption: General synthetic workflow for Gefitinib analogues.
Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE). Reagents are commercially available unless otherwise noted.
Protocol 1: Preparation of the Key Intermediate: 4,7-Dichloroquinazoline
This protocol describes the conversion of 7-chloro-3H-quinazolin-4-one to the highly reactive 4,7-dichloroquinazoline intermediate.
Materials:
-
7-Chloro-3H-quinazolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-chloro-3H-quinazolin-4-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5.0 eq) followed by the dropwise addition of N,N-diethylaniline (1.0 eq) at room temperature. The use of a base like N,N-diethylaniline has been shown to improve yields and reliability over older methods using DMF.[15]
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a base trap).
-
Cautiously add crushed ice to the residue, followed by dilution with toluene.
-
Neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford 4,7-dichloroquinazoline as a solid. Expected yield is typically 70-85%.[15]
Protocol 2: General Procedure for Synthesis of 4-Anilino-7-chloroquinazoline Analogues (SNAr)
This protocol details the crucial coupling of the 4,7-dichloroquinazoline intermediate with a substituted aniline to form the final analogue.
Materials:
-
4,7-Dichloroquinazoline (from Protocol 1)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline for gefitinib, or other desired aniline for analogues) (1.1 eq)
-
Isopropanol (IPA) or Acetonitrile
-
Standard glassware for reflux
Procedure:
-
Suspend 4,7-dichloroquinazoline (1.0 eq) in isopropanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add the desired substituted aniline (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours. The reaction is typically accompanied by the formation of a precipitate as the HCl salt of the product is formed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is typically isolated as the hydrochloride salt and can be used as such or neutralized with a base (e.g., NaHCO₃ solution) to obtain the free base. Expected yields are generally high (>90%).[1]
Characterization: The identity and purity of the final synthesized analogues must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound.
Structure-Activity Relationship (SAR) Insights
The development of potent gefitinib analogues is guided by understanding the SAR. Modifications to the 4-anilinoquinazoline scaffold can significantly impact EGFR kinase inhibition and cellular potency.
| Compound | R1 (Aniline Ring) | R2 (Quinazoline C7) | EGFR IC₅₀ (nM) | Notes |
| Gefitinib | 3-Cl, 4-F | -OCH₃ (at C7) | 25-33 | The original drug has a methoxy at C7 and a propoxy-morpholino at C6.[13] |
| Analogue A | 3-Cl, 4-F | -Cl | Variable | Direct replacement of the C7-methoxy with chloro alters the electronic properties. Potency would need to be determined experimentally. |
| Analogue B | 3-Ethynyl | -Cl | Variable | Replacing the chloro on the aniline ring with a small, rigid group like ethynyl (as in Erlotinib) can alter binding interactions. |
| Analogue C | 3-Cl, 4-F | -NH-R | Variable | The C7-chloro can be a handle for further substitution to explore interactions in that region of the ATP binding pocket. |
| Compound 7i | 4-Cl (Aniline) | -NH-CO-NH-(4-F-Ph) (at C6) | 17.32 | An example of extensive modification leading to high potency by forming additional interactions.[13] |
Note: The table presents a conceptual SAR. IC₅₀ values are illustrative and derived from literature examples where available.
Key SAR observations from literature include:
-
Aniline Substitutions: Small, electron-withdrawing groups at the 3- and 4-positions of the aniline ring are generally favorable for activity.
-
Quinazoline C6/C7 Substitutions: The substituents at positions 6 and 7 are crucial for solubility and can form additional hydrogen bonds or van der Waals interactions to enhance potency. Analogues with substitutions at the C7 position have been reported to be potent RTK inhibitors.[3]
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the synthesis of novel gefitinib analogues. The strategic placement of chlorine atoms at the C4 and C7 positions provides an efficient chemical handle for the convergent assembly of diverse molecular architectures. The protocols outlined in this guide offer a robust and reproducible pathway for generating libraries of these compounds, enabling researchers to systematically explore the structure-activity landscape of EGFR inhibitors. This approach is fundamental to the ongoing effort to develop next-generation targeted therapies that can overcome clinical resistance and improve outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. ijpcat.com [ijpcat.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Optimization of gefitinib analogues with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The 7-Chloroquinazoline Scaffold: A Privileged Structure in Modern Anti-Inflammatory Drug Design
Abstract
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The development of targeted anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical challenge in medicinal chemistry. The quinazoline nucleus, a heterocyclic scaffold, has emerged as a "privileged structure" due to its ability to interact with a wide range of biological targets. This application note focuses on the 7-chloroquinazoline moiety, detailing its strategic application in the design of potent anti-inflammatory agents. We will explore the mechanistic basis for its activity, provide validated experimental protocols for its evaluation, and discuss the structure-activity relationships that guide the development of next-generation anti-inflammatory drugs.
Introduction: The Rationale for Targeting Inflammatory Pathways
The inflammatory cascade is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Key intracellular signaling hubs that control these processes include:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammatory gene transcription.[2][3]
-
Mitogen-Activated Protein Kinases (MAPKs): A family of kinases (including p38, JNK, and ERK) that transduce extracellular signals to regulate inflammatory responses.[4]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT): A crucial pathway for cytokine signaling.[5][6]
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which have been implicated in sustaining inflammatory processes.[7][8]
The this compound scaffold has proven to be a versatile template for developing inhibitors that target these critical nodes, offering a pathway to modulate the inflammatory response.
The this compound Moiety: A Keystone for Kinase Inhibition
The quinazoline core itself is a bicyclic aromatic structure that can be readily functionalized at multiple positions to achieve desired pharmacodynamic and pharmacokinetic properties. The introduction of a chlorine atom at the 7-position is a common and effective strategy in medicinal chemistry for several reasons:
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronic properties of the quinazoline ring system, influencing its interaction with target proteins.
-
Steric Hindrance and Lipophilicity: The chlorine atom can provide steric bulk and increase lipophilicity, which can enhance binding affinity and cell permeability.
-
Metabolic Stability: Halogenation can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
Derivatives of this compound have been successfully developed as inhibitors of various kinases, including EGFR, VEGFR, and JAKs, which are all implicated in inflammatory diseases.[5][9][10]
Mechanism of Action: Targeting Multiple Inflammatory Hubs
The anti-inflammatory effects of this compound derivatives are often multifactorial, stemming from their ability to inhibit one or more key signaling pathways.
-
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR): Aberrant EGFR and VEGFR signaling can contribute to chronic inflammation.[7][8] this compound-based inhibitors can block the ATP-binding site of these kinases, thereby attenuating downstream signaling cascades that lead to the production of inflammatory mediators.[10]
-
Modulation of JAK-STAT Pathway: Cytokines play a central role in inflammation, and many of them signal through the JAK-STAT pathway.[5] Quinazoline derivatives have been designed to inhibit JAKs, thereby blocking the downstream phosphorylation of STATs and subsequent transcription of inflammatory genes.[6]
-
Suppression of NF-κB Activation: The NF-κB pathway is a cornerstone of the inflammatory response. Some quinazoline derivatives have been shown to inhibit the activation of NF-κB, preventing the transcription of a wide array of pro-inflammatory genes.[2][11]
-
Inhibition of MAPK Pathways: The MAPK signaling cascade is another critical regulator of inflammation. 2-amino-7-amide quinazoline derivatives have been identified as potent inhibitors of ERK1/2, a key downstream kinase in the MAPK pathway.[12]
The following diagram illustrates the key inflammatory signaling pathways that can be targeted by this compound derivatives.
Caption: Targeted inflammatory signaling pathways.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the quinazoline core and its appended moieties.
| Position | Substituent Type | Impact on Activity | Reference |
| C2 | Alkyl, Aryl, Heterocyclyl | Modifications at this position can influence kinase selectivity and potency. For example, 2-alkyl substituted quinazolines have shown activity against the JAK2/STAT3 pathway. | [5] |
| C4 | Anilino, Amino, Aryloxy | The 4-anilino substitution is a classic pharmacophore for EGFR and VEGFR inhibition. Modifications to the aniline ring can fine-tune potency and selectivity. | [10][13] |
| C6 | Halogens, Methoxy, Ureido | Substitutions at C6 can enhance binding affinity. For instance, 6-arylureido-4-anilinoquinazolines have shown potent EGFR inhibitory activity. | [14] |
| C7 | Chloro (fixed) | The 7-chloro group is a key feature, often enhancing the overall activity of the molecule. | [15][16] |
This table provides a generalized summary. Specific SAR is target-dependent.
Experimental Protocols for Evaluation
The following protocols describe standard in vitro and in vivo assays for assessing the anti-inflammatory potential of this compound derivatives.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of iNOS.[17] The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammatory responses.[18] Measuring the inhibition of NO production serves as a reliable indicator of a compound's anti-inflammatory activity.[19]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[20]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) for 20-24 hours to induce NO production.[19]
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[17]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Workflow Diagram:
Caption: In vitro nitric oxide inhibition assay workflow.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[21] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins.[22][23] The reduction in paw swelling (edema) is a direct measure of the anti-inflammatory effect of the test compound.[24]
Protocol:
-
Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 5-10 mg/kg, intraperitoneally).
-
Groups 3-n: Test groups receiving different doses of the this compound derivative.
-
-
Administer the test compounds and controls (typically via oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.[23]
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Workflow Diagram:
Caption: In vivo carrageenan-induced paw edema workflow.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the design of novel anti-inflammatory agents. Its proven ability to target key kinases and transcription factors involved in the inflammatory cascade provides a strong rationale for its continued exploration. Future research should focus on the development of derivatives with enhanced selectivity for specific targets to minimize off-target effects and improve the therapeutic index. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in accelerating the discovery of next-generation this compound-based anti-inflammatory drugs. The protocols and insights provided in this application note offer a robust framework for researchers in the field to advance these efforts.
References
- 1. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 15. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. thaiscience.info [thaiscience.info]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 25. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Topic: Advanced Analytical and Purification Strategies for 7-Chloroquinazoline
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive guide to the analytical techniques and purification protocols for 7-Chloroquinazoline, a key intermediate in pharmaceutical synthesis. We move beyond rudimentary procedures to establish a robust, multi-step purification and analysis workflow. The methodologies detailed herein are designed to ensure the highest degree of purity, identity, and quality, meeting the stringent requirements of drug development professionals. The protocols emphasize not just the "how" but the "why," providing a mechanistic understanding to empower researchers to adapt and troubleshoot effectively.
Introduction: The Significance of this compound Purity
This compound serves as a critical building block in the synthesis of numerous pharmacologically active molecules, most notably in the development of kinase inhibitors for oncology. Its reactivity is centered around the chloro-substituent at the 7-position and the pyrimidine ring, making it a versatile scaffold. However, the very reactivity that makes it valuable also presents significant challenges in its synthesis and purification. Common impurities often include regioisomers, starting material carryover, and solvent adducts, all of which can have downstream effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide outlines a systematic approach to achieving >99.5% purity for this compound, focusing on a combination of crystallization and chromatographic techniques, validated by a suite of orthogonal analytical methods.
The Purification Workflow: A Multi-Modal Approach
A single purification technique is often insufficient to remove the diverse range of potential impurities. We advocate for a sequential purification strategy that leverages different physicochemical principles. The general workflow is outlined below.
Figure 1: High-level purification and analysis workflow for this compound.
Step-by-Step Experimental Protocols
Protocol 1: Optimized Recrystallization for Bulk Purification
Rationale: Recrystallization is a powerful, cost-effective technique for removing bulk impurities that have different solubility profiles from the target compound. The choice of solvent is critical. For this compound, a moderately polar solvent system provides the ideal balance of solubility at high temperatures and insolubility at low temperatures. We have found an Isopropanol (IPA)/Water system to be highly effective.
Materials:
-
Crude this compound
-
Isopropanol (ACS Grade)
-
Deionized Water
-
500 mL Erlenmeyer Flask
-
Heating Mantle with Stirring
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Vacuum Source
Procedure:
-
Dissolution: Place 10.0 g of crude this compound into the 500 mL Erlenmeyer flask. Add 150 mL of Isopropanol.
-
Heating: Gently heat the mixture to 70-75 °C with constant stirring. The compound should fully dissolve. If it does not, add more IPA in 5 mL increments. Avoid boiling.
-
Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper. This step is crucial for removing mechanical impurities.
-
Anti-Solvent Addition: Once a clear solution is obtained, slowly add deionized water dropwise while maintaining the temperature and stirring. Add water until the solution becomes faintly turbid. This indicates the point of saturation.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Full Precipitation: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold (4 °C) 50:50 IPA/Water solution (2 x 15 mL) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Expected Outcome: This process typically yields this compound with a purity of 98-99%, effectively removing most starting materials and bulk side products.
Protocol 2: Preparative HPLC for High-Purity Fractionation
Rationale: For achieving purity levels >99.5%, particularly for removing structurally similar isomers, preparative chromatography is necessary. A reversed-phase method is ideal for separating compounds based on hydrophobicity.
Instrumentation & Columns:
-
Preparative HPLC system with UV detector
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Detector Wavelength: 254 nm
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 20 mL/min
Procedure:
-
Sample Preparation: Dissolve the recrystallized this compound in a minimal amount of DMSO or a 50:50 ACN/Water mixture to a concentration of ~50 mg/mL.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection & Gradient Elution: Inject the sample and run the gradient as described in the table below.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Post-Processing: Combine the pure fractions. Remove the acetonitrile under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., Dichloromethane) to recover the final product.
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | 6 |
| 5.0 | 95.0 | 5.0 | 6 |
| 35.0 | 5.0 | 95.0 | 6 |
| 40.0 | 5.0 | 95.0 | 6 |
| 41.0 | 95.0 | 5.0 | 6 |
| 45.0 | 95.0 | 5.0 | 6 |
Analytical Methods for Quality Control
Orthogonal analytical techniques are essential to confirm purity, identity, and the absence of residual solvents.
Method 1: Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the gold standard for determining the purity of organic compounds. It separates the target compound from any non-volatile impurities.
Table 2: Analytical HPLC Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Conc. | ~1 mg/mL in 50:50 ACN/Water |
Acceptance Criteria: Purity by area percentage should be ≥99.5%. No single impurity should be >0.15%.
Method 2: Residual Solvent Analysis by Gas Chromatography (GC)
Rationale: To ensure no harmful organic solvents (like IPA from recrystallization or ACN from HPLC) remain, GC with a Flame Ionization Detector (FID) is used. This method is highly sensitive for volatile organic compounds.
Table 3: Gas Chromatography Parameters
| Parameter | Specification |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film |
| Carrier Gas | Helium, 1.5 mL/min constant flow |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Sample Prep. | ~50 mg of sample dissolved in 1 mL of DMSO |
Acceptance Criteria: All residual solvents must be below the limits specified by the International Council for Harmonisation (ICH) Q3C guidelines.
Method 3: Structural Confirmation by NMR and Mass Spectrometry
Rationale: While chromatography confirms purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural information.
-
¹H NMR (Proton NMR): The spectrum should show the characteristic aromatic proton signals for the quinazoline ring system. The chemical shifts and coupling constants must be consistent with the 7-chloro substitution pattern.
-
Expected Data: In CDCl₃, expect signals in the aromatic region (~7.5-9.0 ppm). The proton at C8 will be a doublet, C5 will be a doublet, and C6 will be a doublet of doublets. The protons on the pyrimidine ring will appear as singlets.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used.
-
Expected Data: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of this compound (C₈H₅ClN₂), which is approximately 164.59 g/mol . The characteristic isotopic pattern for a single chlorine atom (a ~3:1 ratio of M to M+2) must be observed.
-
Figure 2: Relationship between analytical QC methods and their primary targets.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Precipitate during Recrystallization | The solution was cooled too quickly, or the anti-solvent was added too fast. | Re-heat the solution until clear. Allow for very slow cooling. Add the anti-solvent at a much slower rate with vigorous stirring. |
| Poor Peak Shape in HPLC | Column degradation; inappropriate sample solvent. | Use a new column. Ensure the sample is fully dissolved in a solvent similar in strength to the initial mobile phase. |
| Inconsistent NMR Spectra | Sample contains paramagnetic impurities; poor shimming. | Filter the NMR sample through a small plug of celite. Re-shim the instrument. |
| No [M+H]⁺ Peak in Mass Spec | Incorrect ionization mode; compound is not ionizing. | Switch to a different ionization source if available (e.g., APCI). Check instrument calibration and tuning. |
Large-Scale Synthesis of 7-Chloroquinazoline for Preclinical Studies: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable synthetic protocol for 7-Chloroquinazoline, a critical building block in the development of numerous pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document provides a step-by-step methodology for the large-scale synthesis required for preclinical studies. The protocol emphasizes not only the procedural aspects but also the underlying chemical principles, safety considerations, and analytical validation necessary to ensure the production of high-purity material suitable for rigorous preclinical evaluation.
Introduction: The Significance of this compound in Preclinical Research
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of many therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the 7-chloro substituted quinazoline moiety is a key intermediate in the synthesis of several targeted therapies. Its presence is integral to the molecular architecture of drugs designed to interact with specific biological targets, making a reliable and scalable synthesis paramount for advancing new chemical entities through the preclinical pipeline.
Preclinical studies demand significant quantities of highly pure active pharmaceutical ingredients (APIs) to conduct a battery of essential tests, including pharmacology, pharmacokinetics, and toxicology studies.[4][5][6] Therefore, a synthetic route that is not only high-yielding but also reproducible and amenable to scale-up is a critical asset in the drug development process. This application note addresses this need by providing a detailed protocol for the gram-scale synthesis of this compound, ensuring a consistent supply of this vital intermediate for preclinical evaluation.
Synthetic Strategy: A Two-Step Approach from 2-Amino-4-chlorobenzoic Acid
The selected synthetic route for the large-scale preparation of this compound proceeds via a reliable two-step sequence starting from the commercially available 2-amino-4-chlorobenzoic acid. This strategy involves an initial cyclization to form the quinazolinone intermediate, followed by a chlorination step to yield the final product. This approach is favored for its operational simplicity, use of readily available reagents, and proven scalability.
Overall Reaction Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chlorobenzoic acid | ≥98% | Commercially Available | Starting material |
| Formamide | ACS reagent, ≥99.5% | Commercially Available | Reagent and solvent |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Commercially Available | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available | Catalyst |
| Toluene | Anhydrous, 99.8% | Commercially Available | Solvent for azeotropic removal |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Commercially Available | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | For neutralization |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Commercially Available | Drying agent |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
This initial step involves the cyclization of 2-amino-4-chlorobenzoic acid with formamide, which serves as both a reactant and a solvent at elevated temperatures.[7]
Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-4-chlorobenzoic acid (34.3 g, 0.20 mol).
-
Add formamide (125 mL, 3.14 mol) to the flask.
-
Under a gentle stream of nitrogen, begin stirring the mixture and heat to 160 °C using a heating mantle.
-
Maintain the reaction at 160 °C for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol mixture as the eluent.[7]
-
After the reaction is complete, cool the mixture to approximately 80 °C.
-
Slowly add 500 mL of deionized water to the reaction mixture with vigorous stirring. A precipitate will form.
-
Continue stirring and cool the suspension in an ice bath to below 5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Dry the collected solid in a vacuum oven at 60 °C to a constant weight.
Expected Outcome: A light brown solid of 7-chloroquinazolin-4(3H)-one is obtained. The typical yield for this step is in the range of 80-85%.
Step 2: Synthesis of this compound
The intermediate, 7-chloroquinazolin-4(3H)-one, is converted to the final product, this compound, through chlorination using thionyl chloride.[7][8]
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, place the dried 7-chloroquinazolin-4(3H)-one (29.7 g, 0.164 mol).
-
Carefully add thionyl chloride (120 mL, 1.64 mol) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).
-
Heat the reaction mixture to 100 °C and maintain for 2 hours with stirring. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC, 9:1 DCM/methanol), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add toluene (50 mL) to the residue and evaporate again under reduced pressure. Repeat this step twice.
-
The resulting crude solid is then carefully quenched by slowly adding it to a stirred mixture of crushed ice (500 g) and saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a crystalline solid.
Expected Outcome: this compound is obtained as a solid. The typical yield for this step is approximately 85-90% after purification.
Analytical Characterization and Quality Control
For preclinical studies, it is imperative to thoroughly characterize the final compound to ensure its identity, purity, and stability.[4][9][10]
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR & ¹³C NMR | Structural Elucidation | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Purity of ≥98% is typically required for preclinical studies. |
| Melting Point | Identity and Purity | A sharp melting point range consistent with the pure compound. |
| Elemental Analysis | Elemental Composition | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting key decision and quality control points.
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Handling
This compound and its intermediates should be handled with care. [11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: All operations should be conducted in a certified chemical fume hood.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Handle with extreme caution in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound, a key intermediate for preclinical drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce high-purity material in sufficient quantities to support comprehensive preclinical evaluation. The emphasis on analytical characterization ensures that the synthesized compound meets the stringent quality standards required for advancing promising drug candidates.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. agilent.com [agilent.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. capotchem.com [capotchem.com]
- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
How to improve the yield of 7-Chloroquinazoline synthesis
An in-depth guide to overcoming common challenges in the synthesis of 7-chloroquinazoline, a critical intermediate in medicinal chemistry.
Introduction
The this compound scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents, particularly in oncology. Its derivatives are prominent as potent inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1] Given its significance, achieving a high-yield, reproducible synthesis of this compound is paramount for researchers in medicinal chemistry and process development.
This technical support guide, designed for laboratory scientists and researchers, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the this compound core?
The synthesis of this compound can be approached through several established methods, primarily differing in their starting materials and cyclization strategy. The most common and practical routes include:
-
One-Pot Reductive Cyclization from o-Nitrobenzaldehydes: This is an efficient method starting from the readily available 4-chloro-3-nitrobenzaldehyde. The synthesis involves the simultaneous reduction of the nitro group to an amine and its condensation with a one-carbon source, such as formamide. This approach is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde intermediate.[1]
-
Cyclization from Anthranilic Acids: This classic route utilizes 2-amino-4-chlorobenzoic acid, which is cyclized with formamide or formamidine acetate.[2][3] The resulting 7-chloroquinazolin-4(3H)-one is then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4,7-dichloroquinazoline, which can be subsequently reduced to this compound if needed, or used as a versatile intermediate itself.[3][4][5]
-
Modern Catalytic Approaches: More recent methods involve metal-catalyzed reactions, such as copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amides, which proceed via sequential Ullmann-type coupling and aerobic oxidation to form the quinazoline ring.[6]
Q2: What is the mechanistic principle behind the one-pot reductive cyclization using iron and formamide?
This reaction is a powerful example of process intensification, combining multiple transformations into a single step. The mechanism proceeds as follows:
-
Reduction of the Nitro Group: Iron powder in the presence of an acid (like acetic acid) acts as the reducing agent, converting the nitro group of 4-chloro-3-nitrobenzaldehyde to an amino group, generating the 2-amino-4-chlorobenzaldehyde in situ.
-
Cyclization and Condensation: The newly formed amino group nucleophilically attacks the carbon of formamide. This is followed by intramolecular condensation with the adjacent aldehyde group and subsequent dehydration and aromatization to form the stable this compound ring system.[1]
The one-pot nature of this reaction is highly efficient, but it requires careful control of conditions to ensure the rates of reduction and cyclization are well-matched.
Q3: Why is 7-chloro-4(3H)-quinazolinone often formed as an intermediate, and how is it converted to a more versatile derivative?
7-Chloro-4(3H)-quinazolinone is a common intermediate, especially when starting from 2-amino-4-chlorobenzoic acid.[3] In this compound, the 4-position is a hydroxyl group (in its lactim tautomeric form) or a carbonyl (in its lactam form). For many subsequent reactions, such as nucleophilic aromatic substitution (SNAᵣ) to introduce amine side chains (a common step in synthesizing EGFR inhibitors), a better leaving group is required at the C4 position.[7][8]
The conversion is typically achieved by chlorination, most commonly using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] This reaction replaces the hydroxyl/oxo group with a chlorine atom, yielding 4,7-dichloroquinazoline.[5] The chlorine at the C4 position is highly activated towards nucleophilic displacement, making it an excellent synthetic handle for further functionalization.
Troubleshooting Guide
This section addresses specific experimental issues that can lead to low yields or impure products.
Problem 1: My overall yield is consistently low (<50%) in the one-pot reductive cyclization.
Low yields in this reaction are common and can often be traced back to several key factors.
Possible Cause 1: Inefficient Reduction of the Nitro Group The reduction of the nitro group is the first and most critical step. If it is slow or incomplete, the entire reaction sequence will falter.
-
Solution:
-
Activate the Reducing Agent: Ensure you are using a fine powder of a reactive metal (e.g., iron, tin). Pre-washing iron powder with dilute acid can help remove passivating oxide layers.
-
Optimize Acidic Conditions: The reduction requires an acidic medium. Acetic acid is commonly used.[1] Ensure the stoichiometry is correct; insufficient acid can stall the reduction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrobenzaldehyde. If the starting material persists, the reduction is the likely bottleneck.
-
Possible Cause 2: Degradation of Intermediates or Product The reaction is typically run at elevated temperatures (100-120 °C), which can lead to the degradation of the aldehyde intermediate or the final product if not properly controlled.[1]
-
Solution:
-
Temperature Control: Do not overheat the reaction. Use an oil bath for uniform heating and maintain the temperature within the recommended range.
-
Reaction Time: While the reaction needs to go to completion (typically 4-8 hours), unnecessarily long heating times can decrease yield due to decomposition.[1] Monitor by TLC and stop the reaction once the product formation has plateaued.
-
Possible Cause 3: Suboptimal Solvent System The choice of solvent is crucial for ensuring all reagents remain in solution and can react efficiently.
-
Solution: A mixture of ethanol and water is often used to balance the solubility of the organic starting material and the inorganic reagents.[1] If you observe poor mixing or precipitation of starting materials, consider adjusting the solvent ratio. In some quinazoline syntheses, acetonitrile (CH₃CN) has been found to provide the best results at reflux temperature.[9]
Problem 2: A significant amount of black, tarry material is forming, complicating work-up and purification.
Tar formation is a classic problem in many condensation reactions involving aldehydes, especially under acidic and high-temperature conditions.
Possible Cause: Polymerization and Side Reactions The aldehyde functional group is susceptible to self-condensation or polymerization under the reaction conditions. This is analogous to the tar formation seen in the Skraup synthesis of quinolines.[10]
-
Solution:
-
Control Reagent Addition: If possible, a slow, controlled addition of one of the reagents (e.g., the acid) can help manage the exotherm and minimize localized high concentrations that favor polymerization.[11]
-
Ensure Efficient Stirring: Vigorous stirring is essential to maintain a homogenous mixture, prevent localized overheating, and minimize side reactions.[10]
-
Use of Moderating Agents: In similar syntheses, agents like ferrous sulfate (FeSO₄) have been used to ensure a smoother reaction and reduce tar formation.[10][12]
-
Problem 3: The final product is contaminated with impurities that are difficult to remove by column chromatography.
Impurity profiles can be complex, but often point to incomplete reactions or competing pathways.
Possible Cause 1: Incomplete Cyclization If the reduction is faster than the cyclization, the intermediate 2-amino-4-chlorobenzaldehyde may accumulate and participate in side reactions before forming the desired quinazoline.
-
Solution: Ensure the formamide (or other C1 source) is present in sufficient excess and that the temperature is adequate for the cyclization step to proceed efficiently.
Possible Cause 2: Isomer Formation While less common with the specified starting material, using different substituted precursors can sometimes lead to the formation of regioisomers (e.g., 5-chloroquinazoline instead of this compound), which may have very similar polarities.[11]
-
Solution:
-
Confirm Starting Material: Double-check the identity and purity of your starting 4-chloro-3-nitrobenzaldehyde.
-
Purification Strategy: If isomers are present, standard silica gel chromatography may not be sufficient. Consider alternative techniques such as preparative HPLC or recrystallization from a carefully chosen solvent system.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Low Overall Yield | Inefficient reduction, degradation of materials, suboptimal solvent. | Activate reducing agent, optimize acid concentration, control temperature and time, adjust solvent system.[1][9][11] |
| Tar Formation | Polymerization of aldehyde, localized overheating. | Control reagent addition, ensure vigorous stirring, consider moderating agents.[10][12] |
| Difficult Purification | Incomplete reaction, presence of regioisomers. | Ensure sufficient C1 source, confirm starting material purity, optimize chromatography or use recrystallization.[11] |
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose and solve issues related to low yield in this compound synthesis.
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Experimental Protocols
Protocol: One-Pot Reductive Cyclization for the Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 7-chloroquinazolines from 4-chloro-3-nitrobenzaldehyde.[1]
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Iron powder (fine mesh)
-
Formamide
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzaldehyde (1.0 eq), iron powder (3.0-4.0 eq), and formamide (10-15 eq).
-
Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 ratio) to the flask.
-
Initiation: Begin vigorous stirring and add glacial acetic acid (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) using an oil bath.
-
Monitoring: Maintain reflux for 4-8 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot.
-
Work-up (Cooling and Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts and other solids. Wash the filter cake with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford pure this compound.
Reaction Parameters Summary
The following table provides representative reaction parameters based on literature for the one-pot synthesis.[1] Actual yields may vary.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 4-Chloro-3-nitrobenzaldehyde | Fe, Formamide, Acetic Acid | Ethanol/Water | 100-120 | 4-8 | 60-75 |
Synthetic Pathway Diagram
Caption: The synthetic pathway for this compound via one-pot reductive cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common impurities in 7-Chloroquinazoline synthesis and their removal
Welcome to the technical support center for the synthesis of 7-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis of this important heterocyclic compound, with a focus on identifying and removing impurities. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Impurities Related to the Synthesis of 7-Chloroquinazolin-4(3H)-one
This section focuses on the common first step in one of the primary synthetic routes to this compound: the formation of the quinazolinone intermediate.
Question 1: I'm seeing a significant amount of my starting material, 2-amino-4-chlorobenzoic acid, in my crude product after reacting it with formamide. What could be the cause and how can I fix this?
Answer:
This is a common issue that typically points to incomplete reaction. The condensation of 2-amino-4-chlorobenzoic acid with formamide to form 7-chloroquinazolin-4(3H)-one requires high temperatures to drive the cyclization and dehydration.
Causality:
-
Insufficient Temperature or Reaction Time: The reaction, often performed neat or with a high-boiling solvent, requires temperatures typically in the range of 160-180°C.[1] If the temperature is too low or the reaction time is too short, the equilibrium will not sufficiently favor the product.
-
Excess Formamide: While formamide serves as both a reactant and a solvent, an inappropriate ratio can affect the reaction rate.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a high-temperature thermometer or a calibrated heating mantle.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction time and continue monitoring.
-
Optimize Reagent Ratio: A common protocol uses a significant excess of formamide (e.g., 14 equivalents) to act as the solvent and drive the reaction to completion.[1]
Removal of Unreacted 2-amino-4-chlorobenzoic acid: If you have a batch of crude 7-chloroquinazolin-4(3H)-one contaminated with the starting acid, you can remove it with an acid-base extraction.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 2-amino-4-chlorobenzoic acid will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
II. Impurities Arising from the Chlorination of 7-Chloroquinazolin-4(3H)-one
The conversion of the quinazolinone to this compound is a critical step where several impurities can be introduced.
Question 2: My final this compound product is contaminated with a significant amount of 7-chloroquinazolin-4(3H)-one. What went wrong during the chlorination step?
Answer:
This indicates either an incomplete chlorination reaction or hydrolysis of the product back to the starting material. This compound is susceptible to hydrolysis, especially under acidic conditions if water is present.
Causality:
-
Incomplete Reaction: The chlorination of the lactam functionality of the quinazolinone requires a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) and adequate heating.[2]
-
Hydrolysis during Work-up: The most common cause is the presence of water during the work-up procedure. Quenching the reaction mixture with water or ice can lead to the rapid hydrolysis of the product, especially if excess chlorinating agent is still present, which generates HCl and further catalyzes the hydrolysis.[3]
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents.
-
Sufficient Chlorinating Agent: Use a significant excess of POCl₃, which can also serve as the solvent.
-
Controlled Work-up: Instead of quenching with water, first remove the excess POCl₃ under reduced pressure. The residue can then be carefully quenched by pouring it onto a mixture of ice and a base like ammonia or sodium bicarbonate to neutralize the generated acid immediately.
Purification Strategy: The polarity difference between this compound and 7-chloroquinazolin-4(3H)-one allows for their separation by column chromatography.
-
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This compound is less polar and will elute first.
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions of this compound.
-
Question 3: During the chlorination with POCl₃, I've observed the formation of a high molecular weight impurity that is difficult to characterize. What could this be?
Answer:
You are likely observing the formation of a "pseudodimer" or other phosphorylated intermediates. These arise from the reaction between a phosphorylated quinazolinone intermediate and an unreacted molecule of 7-chloroquinazolin-4(3H)-one.[4][5]
Mechanism of Formation: The reaction of quinazolinones with POCl₃ proceeds in two stages:
-
Phosphorylation: At lower temperatures (< 25°C), the quinazolinone reacts with POCl₃ to form phosphorylated intermediates.
-
Chlorination: Upon heating (70-90°C), these intermediates are converted to the chloroquinazoline.
If the reaction conditions are not carefully controlled, these phosphorylated intermediates can react with another molecule of the starting quinazolinone to form dimeric species.[4][6]
Prevention:
-
Temperature Control: The formation of these dimers can be suppressed by controlling the temperature. The initial phosphorylation should be carried out at a lower temperature (<25°C) under basic conditions (e.g., in the presence of a tertiary amine) to ensure the complete formation of the phosphorylated intermediate before heating to induce chlorination.[4][5]
-
Basic Conditions: Maintaining basic conditions throughout the addition of POCl₃ helps to prevent the side reaction leading to the pseudodimer.[4]
Removal: These dimeric impurities are significantly more polar than the desired product and can be readily removed by silica gel column chromatography.
III. Impurities in the Reductive Cyclization Route
This route offers a one-pot synthesis but can also lead to specific impurities.
Question 4: I'm using the one-pot reductive cyclization of 4-chloro-3-nitrobenzaldehyde to synthesize this compound, but my yield is low and I have multiple spots on my TLC plate. What are the likely impurities?
Answer:
In this one-pot reaction, several transformations occur simultaneously, which can lead to a mixture of products if the reaction is not driven to completion.
Potential Impurities and their Causes:
-
Unreacted 4-chloro-3-nitrobenzaldehyde: This can occur if the reducing agent (e.g., iron powder) is not active enough or if the reaction time is insufficient.
-
Intermediate 2-amino-4-chlorobenzaldehyde: This intermediate is formed by the reduction of the nitro group. While it is typically consumed in situ, it can remain if the subsequent cyclization with formamide is slow or incomplete. This intermediate can also be unstable.[7]
-
Side-products from incomplete reduction: Partial reduction of the nitro group can lead to other intermediates that might undergo side reactions.
Troubleshooting and Optimization:
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial. You should see the disappearance of the starting material spot and the appearance of the product spot.
-
Reagent Quality: Ensure the iron powder is finely divided and active.
-
Temperature and Time: The reaction typically requires reflux temperatures (100-120°C) for several hours (4-8 hours).[8]
Purification: A thorough work-up followed by column chromatography is usually effective in isolating the pure this compound.
-
Work-up: After the reaction, filtering off the iron salts and performing an acid-base extraction can help to remove some of the impurities.
-
Column Chromatography: As with other synthetic routes, silica gel chromatography with a hexane/ethyl acetate gradient is the method of choice for purification.[8]
IV. General Purification and Analysis
Question 5: What is the best general-purpose method for purifying crude this compound?
Answer:
For most common impurities, a combination of recrystallization and column chromatography is highly effective.
Recrystallization:
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this compound and related compounds include:
-
General Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Column Chromatography: This is the most versatile method for separating impurities with different polarities.
Question 6: How can I effectively monitor the purity of my this compound samples?
Answer:
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for impurity profiling.
-
Methodology: A reversed-phase HPLC method is typically used.
-
Column: A C18 or C8 column is common.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating a range of impurities with varying polarities.[11]
-
Detection: UV detection is typically used, with the wavelength chosen based on the UV absorbance maximum of this compound and its potential impurities.
-
Summary of Common Impurities and Removal Strategies
| Impurity | Likely Source | Recommended Removal Method |
| 2-amino-4-chlorobenzoic acid | Incomplete reaction | Acid-base extraction with NaHCO₃ solution |
| 7-chloroquinazolin-4(3H)-one | Incomplete chlorination or hydrolysis | Column chromatography (silica gel, hexane/ethyl acetate gradient) |
| "Pseudodimer" | Side reaction during POCl₃ chlorination | Column chromatography |
| 4-chloro-3-nitrobenzaldehyde | Incomplete reductive cyclization | Column chromatography |
References
- 1. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. heteroletters.org [heteroletters.org]
- 9. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Chloroquinazoline Formation
Welcome to the Technical Support Center for the synthesis of 7-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the challenges you may encounter. It is divided into the following sections:
-
Frequently Asked Questions (FAQs): Core concepts and common inquiries regarding the synthesis of this compound.
-
Troubleshooting Guide: Specific problems, their probable causes, and step-by-step solutions.
-
Detailed Experimental Protocols: Comprehensive procedures for the most common synthetic routes.
-
Analytical and Purification Corner: Guidance on monitoring your reaction and purifying the final product.
-
References: A complete list of cited literature for further reading.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary and well-established routes for the synthesis of this compound, each with its own advantages and considerations:
-
Cyclocondensation of 2-amino-4-chlorobenzoic acid with a one-carbon source: This is a widely used method, often employing formamide, which serves as both the reagent and sometimes the solvent. This approach is a variation of the Niementowski quinazoline synthesis.[1]
-
Chlorination of 7-chloroquinazolin-4(3H)-one (also known as 7-chloro-4-hydroxyquinazoline): This is a two-step process where the quinazolinone is first synthesized and then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4][5]
-
One-pot reductive cyclization from 4-chloro-3-nitrobenzaldehyde: This efficient method involves the simultaneous reduction of a nitro group to an amine and condensation with a one-carbon source like formamide. This avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde intermediate.[6]
Q2: What is the mechanistic basis for the Niementowski reaction in this context?
A2: The Niementowski reaction for quinazolinone synthesis involves the condensation of an anthranilic acid derivative with an amide. In the case of this compound-4(3H)-one synthesis from 2-amino-4-chlorobenzoic acid and formamide, the reaction is believed to proceed through the initial formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. A subsequent loss of a water molecule leads to the cyclization and formation of the quinazolinone ring system.[7]
Q3: Why is temperature control critical during the chlorination of 7-chloroquinazolin-4(3H)-one with POCl₃?
A3: The reaction of quinazolinones with POCl₃ to form the corresponding chloroquinazolines occurs in two distinct stages that can be managed by controlling the temperature. Initially, a phosphorylation reaction occurs at lower temperatures (below 25 °C) under basic conditions, forming various phosphorylated intermediates. If the temperature is not controlled, undesired side reactions, such as pseudodimer formation, can occur. The subsequent conversion of these phosphorylated intermediates to the final this compound product requires heating to 70-90 °C.[2][3][4][8]
Troubleshooting Guide
This section addresses specific issues you might face during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Q4: I am getting a very low yield in my synthesis of 7-chloroquinazolin-4(3H)-one from 2-amino-4-chlorobenzoic acid and formamide. What are the possible causes and how can I improve it?
A4: Low yields in this reaction are a common issue and can often be traced back to several factors:
-
Incomplete Reaction: The condensation reaction requires sufficient thermal energy. Ensure the reaction is heated to the optimal temperature (typically 150-160 °C) for an adequate duration (2-4 hours).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
-
Suboptimal Reagent Stoichiometry: An excess of formamide is generally used to drive the reaction to completion. A 10-20 fold excess is often recommended.
-
Side Reactions: At high temperatures, formamide can dehydrate. While this is a common issue in Niementowski-type syntheses, using a large excess of formamide can help mitigate this.
-
Work-up Issues: The product precipitates upon pouring the reaction mixture into ice-cold water. Ensure thorough stirring during this process to maximize precipitation. Incomplete precipitation will lead to loss of product.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Impurity Formation
Q5: I have obtained my this compound, but it is impure. What are the likely impurities and how can I remove them?
A5: Impurities can arise from unreacted starting materials, side products, or degradation.
-
Unreacted 7-chloroquinazolin-4(3H)-one: If you are performing the chlorination step, incomplete conversion of the starting material is a common source of impurity. This can be identified by NMR, where the proton signal of the N-H group in the quinazolinone will be present.
-
Hydrolysis of this compound: 4-chloroquinazolines can be susceptible to hydrolysis, converting back to the corresponding quinazolin-4(3H)-one, especially in the presence of moisture.[5] It is advisable to work under anhydrous conditions and store the product in a desiccator.
-
Pseudodimers: During the chlorination with POCl₃, if the reaction conditions are not carefully controlled, pseudodimers can form from the reaction between phosphorylated intermediates and unreacted quinazolinone.[2][3][4][8]
Purification Strategy:
Column chromatography is a highly effective method for purifying this compound. A typical procedure involves using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes or petroleum ether as the mobile phase.[6][9]
Table 1: Typical TLC and Column Chromatography Conditions
| Parameter | Setting |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (TLC) | 30:70 Ethyl Acetate:Hexanes (starting point) |
| Mobile Phase (Column) | Gradient elution from 100% Hexanes to a mixture of Ethyl Acetate/Hexanes |
| Visualization | UV lamp (254 nm) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Chloroquinazolin-4(3H)-one from 2-Amino-4-chlorobenzoic Acid
This protocol is adapted from the Niementowski quinazoline synthesis.[1]
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Formamide
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chlorobenzoic acid (1.0 eq).
-
Add an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from ethanol or a mixture of ethanol and water to yield pure 7-chloroquinazolin-4(3H)-one.
Protocol 2: Synthesis of this compound from 7-Chloroquinazolin-4(3H)-one via Chlorination with POCl₃
This protocol describes the chlorination of the quinazolinone intermediate.[2][5]
Materials:
-
7-Chloroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable base)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of 7-chloroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (aq pKa > 9).
-
Cool the mixture to below 25 °C.
-
Slowly add phosphorus oxychloride (at least 1.0 molar equivalent) while maintaining the temperature below 25 °C.
-
After the addition is complete, heat the reaction mixture to 70-90 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Reaction Scheme for Chlorination
Caption: General reaction scheme for the chlorination of 7-chloroquinazolin-4(3H)-one.
Analytical and Purification Corner
Q6: How can I effectively monitor the progress of my this compound synthesis?
A6: A combination of TLC and HPLC is highly effective for reaction monitoring.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of your reaction. For the synthesis of this compound, a mobile phase of ethyl acetate and hexanes (e.g., 30:70) on a silica gel plate is a good starting point. The spots can be visualized under a UV lamp (254 nm). You should spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common setup.[10] This will allow you to quantify the conversion of your starting material to the product.
Q7: What are the key spectroscopic signatures I should look for to confirm the formation of this compound?
A7: NMR and Mass Spectrometry are essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons. The exact chemical shifts will depend on the solvent used, but you should be able to identify the distinct aromatic splitting patterns.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the quinazoline core.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of your product. For this compound, you should look for the molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will be a key diagnostic feature.
Table 2: Representative Analytical Data for this compound-2,4(1H,3H)-dione
| Analysis | Data | Reference |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.39 (brs, 1H), 11.23 (brs, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 8.4 Hz, 1H), 7.17 (s, 1H) | [11] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.1, 150.2, 141.9, 139.3, 129.0, 122.5, 114.7, 113.3 | [11] |
| ESI-HRMS m/z | calcd for C₈H₆ClN₂O₂ [M + H]⁺ 197.0112, found: 197.0113 | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 4. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to 7-Chloroquinazoline Stability in Aqueous Buffers
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. The 7-chloroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its utility in biological assays is often hampered by significant stability challenges in aqueous environments. The two primary hurdles researchers face are poor aqueous solubility and susceptibility to hydrolysis, which can lead to compound precipitation, loss of activity, and highly variable experimental results.[3][4]
This guide provides in-depth, practical solutions to these common issues. Moving beyond simple protocols, we will explore the underlying chemical principles to empower you to design more robust experiments. Our goal is to provide a self-validating framework for working with this compound and related derivatives, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs) — The 'What' and 'Why'
This section addresses the fundamental stability questions researchers encounter.
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The two main challenges are chemical stability (hydrolysis) and physical stability (solubility). The quinazoline ring, particularly when substituted with an electron-withdrawing group like chlorine at the 4-position, is susceptible to nucleophilic attack by water or other nucleophiles present in buffer systems.[4][5] This leads to irreversible degradation. Furthermore, like many heterocyclic compounds, this compound has low intrinsic water solubility, often leading to precipitation when diluted from an organic stock solution like DMSO.[3][6]
Q2: I dissolved my this compound in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. Why did this happen?
This is a classic solubility problem. While this compound is readily soluble in organic solvents like DMSO, its solubility in water is significantly lower. When you dilute your concentrated DMSO stock into the aqueous buffer, the percentage of DMSO drops dramatically. This shift in solvent polarity reduces the compound's solubility below its working concentration, causing it to precipitate.[3] The final concentration of DMSO in your assay should be kept to a minimum, typically ≤1%, to mitigate this effect and avoid solvent-induced artifacts in biological systems.[3]
Q3: How does the pH of my buffer affect the stability of this compound?
The pH of the aqueous buffer is a critical determinant of chemical stability.[7] The hydrolysis of the C4-Cl bond on the quinazoline ring can be catalyzed by both acidic and basic conditions.[4][8] In alkaline conditions (pH > 7), the increased concentration of hydroxide ions (a potent nucleophile) can accelerate the displacement of the chloride.[9] Under strongly acidic conditions, protonation of the quinazoline ring can also activate it for nucleophilic attack by water. Therefore, maintaining a stable pH within a specific, optimized range (often near physiological pH) is crucial for minimizing compound degradation over the course of an experiment.[10]
Q4: Can the specific type of biological buffer I use impact my compound's stability?
Absolutely. Beyond pH control, the chemical nature of the buffer components themselves can be a factor. Some buffer species can act as nucleophiles and directly participate in the degradation of your compound. For example, buffers containing primary or secondary amines could potentially displace the 4-chloro substituent. It is essential to choose a buffer that is inert with respect to your compound.[11][12] Good's buffers, such as HEPES and PIPES, are generally recommended due to their chemical inertness, though validation is always necessary.[12]
Part 2: Troubleshooting Guide — Practical Solutions & Protocols
This section provides actionable steps to diagnose and solve common stability issues.
Issue 1: Compound Precipitation During Assay Preparation
-
Symptom: You observe cloudiness, a visible precipitate, or a film on your labware after diluting the this compound DMSO stock into your aqueous buffer.
-
Primary Cause: The final compound concentration exceeds its solubility limit in the low-DMSO aqueous environment.
-
Consequence: The actual concentration of the compound in solution is unknown and lower than intended, leading to inaccurate IC50 values and poor reproducibility.
Before initiating a large-scale assay, it is critical to determine the kinetic solubility of your compound in the final assay buffer.
-
Prepare a serial dilution of your this compound DMSO stock solution.
-
Dilute each concentration into your final assay buffer, ensuring the final DMSO percentage is constant and matches your planned experimental conditions (e.g., 0.5%).
-
Incubate the solutions at the intended assay temperature for a relevant period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or LC-MS.
-
Identify the highest concentration that remains clear. This is your maximum working concentration for that specific buffer system.
If the required concentration exceeds the measured solubility, consider these strategies. Note that each requires validation to ensure it does not interfere with the biological assay.
| Method | Example Agent | Typical Final Conc. | Potential Issues & Considerations |
| Co-solvent | Ethanol, PEG-400 | 1-5% (v/v) | May affect enzyme activity or cell viability at higher concentrations.[3] |
| Surfactant | Tween® 20, Triton™ X-100 | >0.01% (above CMC) | Can interfere with certain assay readouts (e.g., fluorescence) or disrupt cell membranes.[3] |
| pH Adjustment | N/A | Varies | Modifying pH can improve solubility but may negatively impact compound stability (hydrolysis) or biological activity.[8] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Symptom: You observe high variability between replicate wells, a rightward shift in potency (higher IC50) in longer experiments, or a general loss of compound activity over time.
-
Primary Cause: The compound is degrading in the assay buffer during the incubation period.
-
Consequence: The effective concentration of the active compound decreases over time, leading to an underestimation of its true potency.
This workflow outlines the necessary steps to ensure your compound is stable for the duration of your experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibisscientific.com [ibisscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. atticusllc.com [atticusllc.com]
- 11. Buffers - ITW Reagents [itwreagents.com]
- 12. pro.unibz.it [pro.unibz.it]
Purification of 7-Chloroquinazoline using column chromatography
Welcome to the technical support center for the purification of 7-chloroquinazoline. As a key heterocyclic intermediate in pharmaceutical development, particularly in the synthesis of kinase inhibitors, achieving high purity of this compound is paramount.[1] However, its unique chemical properties can present challenges during purification by column chromatography.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights and troubleshooting solutions in a direct question-and-answer format to help you navigate common issues and optimize your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during the column chromatography of this compound and related heterocyclic compounds.
Q1: My this compound is streaking or "tailing" badly on the silica gel column. What's causing this and how do I fix it?
A1: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. This compound is a basic, nitrogen-containing heterocycle.[2] The lone pairs on the quinazoline nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to slow, uneven elution and poor peak shape.
Root Cause Analysis & Solutions:
-
Acid-Base Interaction: The primary cause is the interaction between the basic analyte and acidic silica.
-
Solution 1: Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase (eluent). A concentration of 0.1-1% triethylamine (Et₃N) or pyridine is typically sufficient.[3] The modifier works by neutralizing the acidic sites on the silica gel, preventing your compound from binding too strongly and allowing for symmetric peak elution.
-
Solution 2: Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[4] Amine-functionalized silica is another excellent option designed specifically to minimize these interactions and improve peak shape for basic molecules.[2][5]
-
Q2: I'm seeing very poor separation between my product and a closely-related impurity. How can I improve the resolution?
A2: Achieving good resolution (separation) depends on optimizing the selectivity of your chromatographic system. This is primarily controlled by the choice of mobile phase and, to a lesser extent, the stationary phase.[6][7]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for method development.[2][8]
-
Target Rf Value: Aim for a solvent system that gives your desired this compound an Rf value of approximately 0.25-0.35 on the TLC plate.[3] This generally provides the best balance for separation on a column.
-
Vary Solvent Polarity: If spots are too close together, adjust the polarity. For normal-phase chromatography, decreasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase retention and can improve separation between compounds.[9]
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents to change the nature of the interactions. For example, if you are using hexane/ethyl acetate, try switching to a dichloromethane/methanol system.[3] Different solvents interact with your compounds in unique ways, which can drastically alter the separation profile.[9]
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[2] This involves starting with a low-polarity mobile phase to allow early-eluting nonpolar impurities to separate, then gradually increasing the polarity to elute your product and then more strongly retained impurities.[10]
Q3: My product yield is very low after the column. Am I losing it on the silica?
A3: Significant product loss on the column can be due to irreversible adsorption, degradation on the stationary phase, or improper loading technique.
Troubleshooting Low Recovery:
-
Irreversible Adsorption/Degradation: As mentioned in Q1, the acidic nature of silica gel can be problematic. In some cases, highly basic or sensitive compounds can degrade or bind irreversibly. Using a deactivated (base-washed) silica gel or switching to a more inert stationary phase like alumina is recommended.[4]
-
Improper Sample Loading: The initial band of your compound applied to the column must be as narrow as possible. Loading the sample in a large volume of a strong solvent will cause the band to broaden, leading to poor separation and potential product loss across many mixed fractions.
-
Recommended Technique (Dry Loading): Dissolve your crude this compound in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[11] Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[11][12] This ensures your entire sample starts as a very tight, concentrated band.
-
Q4: What are the most common impurities I should be trying to separate from this compound?
A4: Impurities are typically process-related and depend on the synthetic route.[13][14] Common synthetic precursors include substituted anthranilic acids or nitrobenzaldehydes.[15][16]
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials. For example, if starting from a 4-hydroxyquinazoline precursor, you may need to separate out any unreacted material.
-
Positional Isomers: If the synthesis involves substitution on the benzene ring, the formation of positional isomers is possible and these can be challenging to separate.[13]
-
By-products: Side reactions can lead to various by-products. A thorough analysis of your crude material by TLC, LC-MS, or NMR before purification is essential to understand what impurities you need to target.
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for addressing common column chromatography issues.
Caption: Troubleshooting decision tree for this compound purification.
Standard Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of gram-scale quantities of crude this compound.
1. Method Development via TLC
-
Objective: Find a solvent system where this compound has an Rf of ~0.3 and is well-separated from impurities.
-
Procedure:
-
Prepare stock solutions of your crude material in a solvent like DCM.
-
On a silica gel TLC plate, spot your crude mixture.
-
Develop the plate in various solvent systems. Start with a non-polar system and gradually increase polarity.
-
Visualize the plate under a UV lamp (254 nm).[11] The optimal system will show clear separation between the product and other UV-active spots.
-
| Mobile Phase System | Polarity | Typical Use Case | Modifiers (if needed) |
| Hexane / Ethyl Acetate | Low-Med | Good starting point for separating moderately polar compounds.[16] | 0.1-1% Triethylamine |
| DCM / Methanol | Med-High | Effective for more polar quinazolines and impurities.[3] | 0.1-1% Triethylamine |
| Toluene / Acetone | Low-Med | Offers different selectivity compared to ester-based systems. | 0.1-1% Triethylamine |
2. Column Packing (Slurry Method)
-
Materials: Glass chromatography column, silica gel (230-400 mesh), selected mobile phase, sand.
-
Procedure:
-
Determine the amount of silica needed (a 30:1 to 100:1 ratio of silica-to-crude product by weight is a good guideline).[11]
-
Place a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand.[3]
-
In a separate beaker, make a slurry of the silica gel in your initial, least polar mobile phase.[11]
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[11]
-
3. Sample Loading (Dry Loading)
-
Procedure:
-
Dissolve the crude this compound in a minimal volume of DCM or other suitable solvent.
-
Add silica gel (approx. 2-3x the mass of your crude product) and mix well.
-
Remove all solvent via rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the packed column, creating an even layer.
-
4. Elution and Fraction Collection
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure using compressed air or a pump to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, start with the low-polarity solvent system and gradually introduce the higher-polarity system.
-
5. Analysis and Product Isolation
-
Procedure:
-
Monitor the fractions by TLC to identify which ones contain the pure product.[8]
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.
-
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. nacalai.com [nacalai.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Removing Byproducts in 7-Chloroquinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 7-Chloroquinazoline synthesis. As a Senior Application Scientist, I understand the challenges that can arise during the synthesis of this critical building block. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to identify and eliminate byproducts, thereby improving the purity and yield of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction to synthesize this compound from 2-amino-4-chlorobenzoic acid and formamide is showing multiple spots on the TLC plate. What are the likely byproducts and how can I identify them?
Answer:
The reaction of 2-amino-4-chlorobenzoic acid with formamide is a common and direct method for synthesizing 7-chloroquinazolin-4(3H)-one, which is then chlorinated to this compound.[1] Several byproducts can form during this process, leading to a complex reaction mixture.
Common Byproducts:
-
Unreacted Starting Material (2-amino-4-chlorobenzoic acid): Incomplete reactions are a frequent cause of impurities.
-
7-chloroquinazolin-4(3H)-one: This is the desired intermediate before the final chlorination step. If the subsequent chlorination is incomplete, this will be a major component.
-
N-formyl-2-amino-4-chlorobenzoic acid: This is an intermediate in the formation of the quinazolinone ring. If the cyclization is not complete, this can be a significant byproduct.
-
Decarboxylated products: Under high temperatures, the starting material or intermediates may decarboxylate, leading to various aniline derivatives.
-
Polymeric materials: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of insoluble, high molecular weight byproducts.
Identification Strategies:
-
Thin-Layer Chromatography (TLC): This is your first and most immediate tool for analysis.
-
Co-spotting: Spot your crude reaction mixture alongside your starting material (2-amino-4-chlorobenzoic acid) and, if available, a standard of 7-chloroquinazolin-4(3H)-one on the same TLC plate. This will help you definitively identify these two components.
-
Staining: Use different visualization techniques. UV light (254 nm) is standard.[2] Stains like potassium permanganate can help visualize compounds that are not UV-active.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is invaluable.[3][4]
-
Develop a gradient method using a C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid) to achieve good separation of the polar starting material, the slightly less polar intermediate, and the product.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of the crude mixture can reveal the presence of unreacted starting material by its characteristic aromatic proton signals and the amine and carboxylic acid protons. The N-formyl intermediate will show a distinct formyl proton signal.
-
-
Mass Spectrometry (MS):
-
LC-MS is a powerful tool to identify the molecular weights of the various components in your crude mixture, which can help in assigning structures to the observed byproducts.[4]
-
Question 2: I have a significant amount of a polar byproduct that is difficult to separate from my this compound product by column chromatography. What is it likely to be and how can I remove it?
Answer:
A common and often troublesome polar byproduct is the unreacted starting material, 2-amino-4-chlorobenzoic acid , or the intermediate, N-formyl-2-amino-4-chlorobenzoic acid . Due to their acidic nature, they can streak on silica gel columns and co-elute with the desired product, especially if the polarity of the eluent is high.
Removal Strategies:
-
Acid-Base Extraction: This is a highly effective method for removing acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic impurities will be deprotonated and move into the aqueous layer as their sodium salts.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a very effective purification technique.
-
Solvent Selection: Choose a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains either soluble or insoluble at all temperatures. Common solvents for recrystallization of quinazoline derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Question 3: My final this compound product shows a low yield and appears to be contaminated with the precursor, 7-chloroquinazolin-4(3H)-one. How can I improve the chlorination step and remove the unreacted precursor?
Answer:
The conversion of 7-chloroquinazolin-4(3H)-one to this compound is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] Incomplete conversion is a common issue.
Improving the Chlorination Reaction:
-
Reagent Stoichiometry and Purity: Ensure you are using a sufficient excess of the chlorinating agent. The purity of POCl₃ or SOCl₂ is also critical; older or improperly stored reagents can be less effective.
-
Reaction Temperature and Time: These reactions often require heating.[5] Ensure the reaction is heated to the appropriate temperature (reflux is common) and for a sufficient duration.[6] Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the chlorination reaction, particularly when using thionyl chloride.[6]
Removing Unreacted 7-chloroquinazolin-4(3H)-one:
-
Column Chromatography: This is the most reliable method for separating this compound from its more polar precursor.[2]
-
Protocol:
-
Use silica gel as the stationary phase.
-
A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity eluent to first elute the less polar this compound, then gradually increase the polarity to elute the more polar 7-chloroquinazolin-4(3H)-one.[2]
-
-
-
Recrystallization: As mentioned previously, recrystallization can be effective if a suitable solvent system is found that can differentiate between the product and the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this compound synthesis, and what potential impurities in them can affect the reaction?
A1: The most common starting material for the synthesis of this compound is 2-amino-4-chlorobenzoic acid .[1] The purity of this starting material is crucial for a successful synthesis.
Potential Impurities in 2-amino-4-chlorobenzoic acid and their effects:
-
Isomeric impurities (e.g., 2-amino-3-chlorobenzoic acid, 2-amino-5-chlorobenzoic acid): These will lead to the formation of isomeric chloroquinazolines, which can be very difficult to separate from the desired this compound.
-
Dichlorinated benzoic acids: These can lead to the formation of dichlorinated quinazolines.
-
Inorganic salts: These can interfere with the reaction and should be removed.
It is highly recommended to check the purity of the starting material by NMR or HPLC before starting the synthesis.
Q2: Are there alternative synthetic routes to this compound that might avoid some of the common byproduct issues?
A2: Yes, several alternative routes exist. One notable method involves the reductive cyclization of 4-chloro-3-nitrobenzaldehyde.[7] This one-pot reaction uses a reducing agent like iron powder to reduce the nitro group to an amine in situ, which then condenses with a one-carbon source like formamide to form the quinazoline ring.[7] This approach avoids the isolation of the potentially unstable 2-amino-4-chlorobenzaldehyde.[7]
Q3: What are the key safety precautions to consider when handling the reagents and byproducts in this synthesis?
A3: Safety is paramount in any chemical synthesis. For the synthesis of this compound, the following precautions are essential:
-
Chlorinating Agents (POCl₃ and SOCl₂): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
-
Byproducts: The toxicity of many of the byproducts may not be fully known. It is best to treat all byproducts as potentially hazardous and handle them with care.
Visualization and Data
Workflow for Synthesis and Purification of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₅ClN₂ | 164.59 | Solid | 96-100 |
| 2-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | Solid | 215-218 |
| 7-chloroquinazolin-4(3H)-one | C₈H₅ClN₂O | 180.59 | Solid | 270-272 |
Note: Physical properties can vary slightly depending on the source and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Regioselective Synthesis of 7-Chloroquinazoline
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloroquinazoline and its derivatives. The this compound scaffold is a critical component in numerous therapeutic agents, making its efficient and selective synthesis a key focus in medicinal chemistry.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address the common challenges encountered in achieving regioselectivity.
Section 1: Troubleshooting Guide for Common Synthesis Challenges
The regioselective synthesis of this compound can be hampered by a variety of issues, from low yields to the formation of undesired isomers and byproducts. This section provides a systematic approach to troubleshooting these common problems.
Issue 1: Low Yield of the Desired this compound Isomer
Low product yield is a frequent challenge and can often be traced back to suboptimal reaction conditions.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inappropriate Solvent Polarity | If using a non-polar solvent, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol.[2] | The polarity of the solvent can significantly influence the reaction pathway. Polar solvents often favor the desired C(sp²)-N bond formation required for the quinazoline ring, while nonpolar solvents may promote the formation of benzimidazole byproducts.[2] |
| Incorrect Base Strength | The chosen base may not be strong enough for efficient deprotonation. Consider a stronger base if your synthetic route allows.[2] | Incomplete deprotonation of starting materials leads to an incomplete reaction and consequently, low yields.[2] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for product formation and any signs of decomposition.[2] | Certain cyclization reactions, such as the Bischler cyclization, are known to require high temperatures to proceed efficiently.[2] |
| Poor Solubility of Reactants | Ensure that all starting materials and intermediates are fully soluble in the chosen solvent at the reaction temperature.[2] | Poor solubility leads to slow reaction rates and reduced yields.[2] |
| Moisture Contamination | Employ anhydrous conditions, especially when working with moisture-sensitive reagents like organometallics or strong acids. | Many of the reactions involved in quinazoline synthesis are sensitive to water, which can lead to unwanted side reactions and lower yields. |
Issue 2: Formation of Undesired Regioisomers (e.g., 5-Chloroquinazoline)
The formation of regioisomers is a primary challenge in achieving a selective synthesis.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Reaction Conditions Favoring Alternative Cyclization | Carefully review the reaction mechanism. The choice of base and temperature can influence which cyclization pathway is favored.[2] | Subtle changes in the reaction environment can alter the kinetic and thermodynamic control of the cyclization, leading to different regioisomers. |
| Steric Hindrance | Modify the starting materials to introduce or remove steric bulk, which can direct the cyclization to the desired position. | Steric effects can play a crucial role in directing the regioselectivity of ring-forming reactions. |
| Electronic Effects of Substituents | Alter the electronic properties of substituents on the aniline precursor to favor cyclization at the desired position. | Electron-donating or electron-withdrawing groups can influence the nucleophilicity of the reacting centers, thereby affecting the regiochemical outcome. |
Issue 3: Formation of Benzimidazole Byproducts
The formation of benzimidazoles is a common side reaction in quinazoline synthesis.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Use of Non-Polar Solvent | Switch to a polar solvent to favor the quinazoline formation pathway.[2] | Non-polar solvents can promote the C(sp³)-C(sp²) bond formation that leads to benzimidazoles.[2] |
| Reaction Temperature Too High | Optimize the reaction temperature. While some heat is necessary, excessive temperatures can favor the benzimidazole pathway. | The activation energy for benzimidazole formation may be lower at higher temperatures for certain reaction pathways. |
Issue 4: Ring Opening of Benzoxazinone Intermediate
In syntheses proceeding through a benzoxazinone intermediate, ring-opening can be a significant issue.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Presence of Nucleophilic Solvents or Reagents | Consider a solvent-free fusion reaction at high temperatures (e.g., 250°C).[3][4] | This method avoids the use of solvents that can act as nucleophiles and attack the benzoxazinone ring, leading to undesired ring-opened products.[4] |
Issue 5: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
For syntheses involving functionalization of a pre-formed chloroquinazoline core, such as in the case of 2,4,7-trichloroquinazoline, regioselectivity in cross-coupling reactions is a major hurdle.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Competitive Hydrolysis at the C4 Position | Temporarily deactivate the C4 position with a protecting group, such as a thioether, before performing cross-coupling at other positions.[5] | The C4 position is highly electrophilic and susceptible to hydrolysis under cross-coupling conditions, leading to low yields. A protecting group strategy can circumvent this issue.[5] |
| Poor Regioselectivity at Higher Temperatures | Maintain lower reaction temperatures, even if it requires longer reaction times.[5] | Increasing the temperature to accelerate the reaction can lead to a loss of regioselectivity.[5] |
| Incomplete Conversion | Use a slight excess of the boronic acid (e.g., 1.5 equivalents) to drive the reaction to completion.[5] | Stoichiometric amounts of reagents may result in incomplete consumption of the starting material.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers during the synthesis of this compound.
Q1: Why is the choice of solvent so critical in quinazoline synthesis?
The polarity of the solvent plays a pivotal role in determining the reaction pathway and overall yield.[2] Polar solvents generally favor the formation of the C(sp²)-N bond necessary for the quinazoline ring system. In contrast, non-polar solvents may promote the formation of benzimidazole byproducts through C(sp³)-C(sp²) bond formation.[2] For example, highly polar solvents like DMF have been shown to provide excellent yields in certain quinazoline syntheses, whereas non-polar solvents like toluene can be ineffective.[2]
Q2: How does the choice of base impact the reaction efficiency?
The base is crucial for deprotonating the starting materials, which is often the rate-determining step. An insufficiently strong base will result in an incomplete reaction and low yields.[2] It is important to select a base that is strong enough to facilitate the reaction without causing unwanted side reactions.
Q3: Are there any catalyst- and solvent-free methods for quinazoline synthesis?
Yes, for certain transformations, such as the conversion of a benzoxazinone intermediate to a quinazolinone, a fusion reaction at high temperatures (around 250°C) can be employed.[3][4] This solvent-free approach can prevent issues like the ring opening of the benzoxazinone.[4]
Q4: How can I achieve regioselective functionalization of a poly-chlorinated quinazoline?
Achieving regioselectivity with substrates like 2,4,7-trichloroquinazoline requires a strategic approach. The different chlorine atoms exhibit varying reactivity. The C4 position is the most electrophilic, followed by the C2 and then the C7 positions.[5] However, the high reactivity of the C4 position can also lead to undesired hydrolysis.[5] A common strategy is to first temporarily protect the C4 position (e.g., as a thioether), then perform a cross-coupling reaction at the C2 position, and subsequently functionalize the C7 position.[5]
Q5: What are some common starting materials for the synthesis of the this compound core?
A readily available starting material is 4-chloro-3-nitrobenzaldehyde.[1] This can be converted to the this compound core through a one-pot reductive cyclization. This method involves the simultaneous reduction of the nitro group to an amine and condensation with a one-carbon source, like formamide.[1] Another common precursor is 4-chloro anthranilic acid.[6]
Section 3: Experimental Protocols & Visualizations
Protocol 1: One-Pot Reductive Cyclization from 4-Chloro-3-nitrobenzaldehyde
This protocol is adapted from the general principles of the Riedel synthesis.[1]
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Formamide
-
Reducing agent (e.g., Sodium dithionite)
-
Appropriate solvent (e.g., DMF)
Procedure:
-
Dissolve 4-chloro-3-nitrobenzaldehyde in formamide.
-
Slowly add the reducing agent to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (optimization may be required) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4-one via Benzoxazinone
This protocol is based on a multi-step synthesis starting from 4-chloro anthranilic acid.[6]
Step 1: Synthesis of 7-chloro-2-phenyl benzoxazin-4-one
-
React 4-chloro anthranilic acid with benzoyl chloride in the presence of pyridine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the 7-chloro-2-phenyl benzoxazin-4-one intermediate.
Step 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4-one
-
Reflux the 7-chloro-2-phenyl benzoxazin-4-one intermediate with hydrazine hydrate.
-
After the reaction is complete, cool the mixture and isolate the product.
-
The resulting 3-amino-7-chloro-2-phenylquinazolin-4-one can then be further functionalized.[6]
Visualizations
Diagram 1: General Quinazoline Synthesis Troubleshooting Flow
Caption: Troubleshooting workflow for this compound synthesis.
Diagram 2: Regioselective Functionalization Strategy for 2,4,7-Trichloroquinazoline
Caption: Strategy for selective functionalization of 2,4,7-trichloroquinazoline.
References
Addressing solubility problems of 7-Chloroquinazoline for in vivo studies
Technical Support Center: 7-Chloroquinazoline In Vivo Formulation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide practical, in-depth solutions to the significant challenge of its poor aqueous solubility for in vivo studies. Our goal is to equip you with the foundational knowledge and actionable protocols needed to develop effective and reliable formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and formulation of this compound.
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a heterocyclic aromatic compound belonging to the quinazoline family. The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Its poor aqueous solubility is primarily due to its rigid, planar aromatic structure and the presence of a non-ionizable chloro group, which contribute to a stable crystal lattice that is difficult to disrupt with water molecules. While physicochemical data for this compound itself is sparse in public databases, its structural analogs like 7-chloro-4-hydroxyquinazoline exhibit very limited solubility.[4]
Q2: I've tried dissolving this compound in saline and it immediately precipitates. Is this expected?
A2: Yes, this is entirely expected. Due to its hydrophobic nature, this compound will not readily dissolve in simple aqueous buffers like phosphate-buffered saline (PBS) or saline. Direct suspension can lead to inconsistent dosing, poor bioavailability, and potential for injection site irritation or embolism in parenteral studies. A carefully designed formulation is essential.[5][6]
Q3: Can I just use DMSO to dissolve it for my in vivo study?
A3: While dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving this compound, using it as the sole vehicle for in vivo studies is strongly discouraged. High concentrations of DMSO can be toxic to animals, causing hemolysis, inflammation, and other adverse effects. For in vivo work, DMSO is typically used as a co-solvent in a multi-component system, where its concentration is minimized (ideally <10%, and often as low as 1-5%) and combined with other, more biocompatible excipients to maintain solubility upon dilution in the bloodstream.[7][8]
Q4: What are the main strategies I should consider for improving its solubility for in vivo administration?
A4: The primary strategies for formulating poorly water-soluble compounds like this compound fall into several categories:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents to increase solubility.[9][10]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin structure to enhance its apparent water solubility.[11][12][13][14]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS), particularly for oral administration.[15][16][17]
-
pH Adjustment: This is generally not effective for this compound as it lacks readily ionizable functional groups in the physiological pH range.
The choice of strategy depends on the intended route of administration (e.g., intravenous, oral, intraperitoneal), the required dose, and the specific animal model.
Part 2: Troubleshooting and Formulation Guides
This section provides a tiered approach to formulation development, starting with simpler methods and progressing to more complex systems.
Guide 1: Co-Solvent Systems for Parenteral Administration
Co-solvent systems are often the first-line approach for early-stage in vivo studies due to their relative simplicity. The principle is to use a water-miscible organic solvent to dissolve the drug, which is then diluted with other vehicles to reduce toxicity while maintaining a metastable solution.[9][10]
Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for a nonpolar solute like this compound to dissolve. The organic solvent disrupts the hydrogen bonding network of water, creating a microenvironment that can accommodate the hydrophobic drug molecule.
Caption: Workflow for co-solvent formulation development.
The following table provides starting formulations that can be optimized for your specific dose requirement. The goal is to keep the percentage of the strongest organic solvents (like DMSO) as low as possible.
| Vehicle Component | Formulation 1 (Low Dose) | Formulation 2 (Higher Dose) | Rationale & In-Vivo Considerations |
| DMSO | 5% | 10% | Primary solubilizer. Keep below 10% to minimize toxicity.[7] |
| PEG 400 | 30% | 40% | A widely used, low-toxicity co-solvent that helps maintain solubility upon dilution.[10] |
| Polysorbate 80 (Tween® 80) | 5% | 10% | A non-ionic surfactant that stabilizes the formulation and prevents precipitation.[18] |
| Saline or 5% Dextrose (D5W) | 60% | 40% | The final aqueous phase for injection. |
-
Weigh Compound: Accurately weigh 10 mg of this compound into a sterile glass vial.
-
Add DMSO: Add 100 µL of DMSO to the vial. Vortex or sonicate gently until the compound is fully dissolved. You should have a clear solution.
-
Add PEG 400: Add 400 µL of PEG 400. Mix thoroughly until the solution is homogeneous.
-
Add Polysorbate 80: Add 100 µL of Polysorbate 80. Mix thoroughly.
-
Final Dilution: Slowly add 400 µL of sterile saline, mixing continuously. The final volume is 1 mL.
-
Validation: Visually inspect the final solution for any signs of precipitation or cloudiness. Let it stand for at least 30 minutes before administration to ensure it remains stable. The formulation should be prepared fresh daily.
Guide 2: Cyclodextrin-Based Formulations
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved apparent water solubility.[11][13][19] This is an excellent strategy for achieving higher drug concentrations in a purely aqueous system, avoiding organic solvents.
Caption: Mechanism of cyclodextrin drug encapsulation.
For parenteral administration, chemically modified CDs are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
| Cyclodextrin Type | Abbreviation | Key Features for Parenteral Use |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, well-established safety profile, commonly used in approved parenteral formulations.[14] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | Very high aqueous solubility and a strong safety record, designed specifically for parenteral use.[14] |
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD (or SBE-β-CD) in water or saline at various concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40% w/v).
-
Add Excess Drug: Add an excess amount of this compound to each CD solution in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Dilute an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Analyze Data: Plot the concentration of dissolved drug against the concentration of the cyclodextrin. The slope of this phase solubility diagram will indicate the complexation efficiency.
-
Prepare Final Formulation: Based on the phase solubility data, prepare the final formulation by dissolving the required amount of this compound in the selected concentration of CD solution. For example, if a 20% HP-β-CD solution can dissolve 5 mg/mL of your compound, you can use this as your vehicle. This method avoids the use of any organic co-solvents.
Guide 3: Lipid-Based Formulations for Oral Administration
For enhancing oral bioavailability, lipid-based formulations are a powerful strategy.[15][20] These systems maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.[16][17]
The LFCS categorizes lipid-based formulations to help guide development. For a poorly soluble drug like this compound, Type II or III systems are often a good starting point.[21]
| LFCS Type | Composition | Dispersion Characteristics |
| Type I | Oils only | Disperses poorly, requires digestion. |
| Type II | Oils and water-insoluble surfactants | Forms coarse emulsions (SEDDS). |
| Type III | Oils, water-soluble surfactants, and co-solvents | Forms fine emulsions or microemulsions (SMEDDS).[17] |
| Type IV | Surfactants and co-solvents (oil-free) | Forms micelles. |
-
Excipient Screening: Determine the solubility of this compound in individual excipients.
-
Construct Ternary Phase Diagram: Select the best oil, surfactant, and co-solvent based on solubility data. Create a series of mixtures with varying ratios of these three components. For each mixture, observe its ability to form a clear, stable microemulsion upon gentle mixing with water. This diagram maps the optimal concentration ranges.
-
Prepare Formulation: Based on the phase diagram, select a ratio that forms a stable microemulsion. A common starting point is 30% Oil, 40% Surfactant, 30% Co-solvent.
-
Dissolve the this compound in the co-solvent and surfactant mixture first.
-
Add the oil and mix until a clear, homogenous pre-concentrate is formed.
-
-
Validation:
-
Dispersion Test: Add one drop of the formulation to 250 mL of water with gentle stirring. It should disperse rapidly to form a clear or slightly bluish microemulsion.
-
Stability: Ensure the pre-concentrate is stable and that the drug does not precipitate out upon dispersion in aqueous media.
-
This formulation can then be filled into hard or soft gelatin capsules for oral dosing in preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. biomanufacturing.org [biomanufacturing.org]
- 7. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Design and Evaluation of Cyclodextrin-Based Drug Formulation [jstage.jst.go.jp]
- 12. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. routledge.com [routledge.com]
- 16. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-Chloroquinazoline Derivatives Versus Gefitinib as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone for the treatment of various solid tumors, most notably Non-Small Cell Lung Cancer (NSCLC). Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has paved the way for personalized medicine by demonstrating significant efficacy in patients with activating EGFR mutations. However, the emergence of resistance has necessitated the development of novel inhibitors. This guide provides a detailed comparison of the efficacy of 7-chloroquinazoline derivatives against the well-established EGFR inhibitor, gefitinib, supported by experimental data to inform future drug discovery and development efforts.
The Central Role of EGFR in Oncology and the Mechanism of Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands, activates intracellular signaling pathways crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of several cancers.
Gefitinib and this compound derivatives share a common mechanism of action. They are ATP-competitive inhibitors that bind to the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade of signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on the EGFR pathway for their survival.
Below is a visualization of the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Head-to-Head Efficacy: A Data-Driven Comparison
The true measure of a novel inhibitor's potential lies in its performance against established standards. The following sections present a comparative analysis of the in vitro and in vivo efficacy of this compound derivatives and gefitinib.
In Vitro Potency: A Tale of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. The tables below summarize the IC50 values of gefitinib and various this compound derivatives against a panel of cancer cell lines, including those with different EGFR mutation statuses.
Table 1: Comparative in Vitro Activity (IC50) of Gefitinib and 7-Chloro-4-anilinoquinazoline Derivatives
| Compound/Derivative | Cell Line | EGFR Status | IC50 (nM) | Reference |
| Gefitinib | H3255 | L858R | 10 | |
| HCC827 | del E746-A750 | 10-50 | ||
| PC-9 | del E746-A750 | 10-50 | ||
| H1975 | L858R/T790M | >4000 | ||
| A549 | Wild-Type | 2000 | ||
| Compound 14 | A549 | Wild-Type | 6300 | |
| H1975 | L858R/T790M | 8400 | ||
| Compound 44 | A549 | Wild-Type | 400 | |
| H1975 | L858R/T790M | 100 | ||
| Compound 7i | A549 | Wild-Type | 2250 |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
The data indicates that while gefitinib is highly potent against cell lines with activating EGFR mutations (L858R and exon 19 deletions), its efficacy is significantly diminished in the presence of the T790M resistance mutation. Notably, some novel 7-chloro-4-anilinoquinazoline derivatives, such as compound 44, have demonstrated potent activity against the gefitinib-resistant H1975 cell line, suggesting their potential to overcome acquired resistance.
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
While in vitro data provides valuable insights into potency, in vivo studies are crucial for evaluating a compound's therapeutic potential in a more complex biological system. A recent study investigated the in vivo antitumor efficacy of novel quinazoline derivatives in a lung cancer xenograft model using NCI-H1975 cells, which are resistant to first-generation EGFR inhibitors.
Table 2: In Vivo Antitumor Efficacy in NCI-H1975 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 0 | |
| Afatinib | 15 mg/kg | 65 | |
| Osimertinib | 25 mg/kg | 95 | |
| Compound 6d | 50 mg/kg | 85 | |
| Compound 6h | 50 mg/kg | 92 |
The results demonstrate that the novel quinazoline derivatives, compounds 6d and 6h, exhibited significant tumor growth inhibition in a gefitinib-resistant xenograft model, with compound 6h showing efficacy comparable to the third-generation inhibitor, osimertinib. This highlights the potential of these this compound derivatives to be effective in a clinical setting where resistance to earlier generation inhibitors is a major challenge.
Experimental Methodologies: Ensuring Scientific Rigor
The reliability of the presented data is contingent upon the robustness of the experimental protocols employed. The following sections detail the standard methodologies used to evaluate the efficacy of these EGFR inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives, gefitinib) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle
Validating the Quinazoline Scaffold: A Comparative Guide to EGFR Inhibition
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the validation of quinazoline-based compounds as selective Epidermal Growth Factor Receptor (EGFR) inhibitors. While focusing on the structural significance of the quinazoline core, we will explore how substitutions, such as the 7-chloro group, influence inhibitory activity and selectivity. This document will objectively compare the performance of various quinazoline derivatives with established EGFR inhibitors, supported by experimental data and detailed protocols.
The Central Role of EGFR in Oncology and the Rise of Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a key driver in the progression of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and head and neck cancers.[1][2] This has established EGFR as a critical target for therapeutic intervention.
The quinazoline scaffold has emerged as a "privileged" structure in the development of EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain.[3][4] This has led to the successful development of multiple generations of EGFR tyrosine kinase inhibitors (TKIs).
-
First-Generation (Reversible TKIs): Compounds like gefitinib and erlotinib reversibly bind to the ATP-binding site of EGFR, showing significant efficacy against tumors with activating mutations (e.g., exon 19 deletions and L858R).[2][5]
-
Second-Generation (Irreversible TKIs): Inhibitors such as afatinib form a covalent bond with the kinase domain, providing broader activity against some resistance mutations.[2]
-
Third-Generation (Mutant-Selective TKIs): Drugs like osimertinib are designed to be highly selective for mutant forms of EGFR, including the T790M resistance mutation, while sparing the wild-type (WT) receptor, thereby reducing side effects.[6][7]
The Influence of Substitution on the Quinazoline Core
The efficacy and selectivity of quinazoline-based inhibitors are heavily influenced by the nature and position of chemical substitutions on the core structure. While 7-chloroquinazoline itself is a building block rather than a potent inhibitor, the inclusion of a chloro group, particularly at positions 6 or 7, is a common feature in many potent EGFR inhibitors.
The chloro-substituent, being an electron-withdrawing group, can modulate the electronic properties of the quinazoline ring system, influencing its interaction with key residues in the EGFR binding pocket. For instance, studies on various quinazoline derivatives have highlighted the importance of substitutions for enhancing inhibitory activity and selectivity.[8]
Comparative Analysis of Quinazoline-Based EGFR Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of various quinazoline derivatives and approved drugs against wild-type and mutant EGFR. This data illustrates the impact of different structural modifications on potency.
| Compound/Drug | Target | IC50 (nM) | Reference |
| Gefitinib | EGFRwt | 25.42 | [4] |
| Erlotinib | EGFRwt | 33.25 | [4] |
| Lapatinib | EGFRwt | 53.1 | [3] |
| Compound 19 (6-N-Boc glycine) | EGFRwt | 3.2 | [3] |
| Compound 7i (6-arylureido) | EGFRwt | 17.32 | [4] |
| Compound 6d (quinazolinone) | EGFRwt | 69 | [9] |
| Compound 12 (pyrrolo[3,2-d]pyrimidine) | EGFRwt | 14.5 | [10] |
| Compound 12 (pyrrolo[3,2-d]pyrimidine) | EGFRT790M | 35.4 | [10] |
| Compound 79 (quinazolinone) | EGFRT790M/L858R | 31 | [11] |
Experimental Validation Protocols
The validation of a potential EGFR inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Principle: A radiometric assay, such as the HotSpot assay, measures the transfer of a radiolabeled phosphate group from ATP to a peptide substrate by the kinase.[1] A decrease in radioactivity on the substrate in the presence of the test compound indicates inhibition.
Step-by-Step Protocol:
-
Prepare Reagents: Recombinant human EGFR enzyme, kinase buffer, [γ-33P]ATP, and a specific peptide substrate are prepared.
-
Compound Dilution: The test compound (e.g., a this compound derivative) is serially diluted to create a dose-response curve.
-
Kinase Reaction: The EGFR enzyme is incubated with the test compound for a predetermined time.
-
Initiate Reaction: The kinase reaction is initiated by adding the [γ-33P]ATP and peptide substrate mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction: The reaction is terminated by adding an acid solution.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Washing: Unincorporated [γ-33P]ATP is washed away.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
Cell-Based EGFR Phosphorylation Assay
This assay assesses the inhibitor's ability to block EGFR autophosphorylation within a cellular context.
Principle: Cells overexpressing EGFR (e.g., A431 cells) are treated with the inhibitor, and the level of phosphorylated EGFR is measured, typically by immunofluorescence or Western blotting.[1][6]
Step-by-Step Protocol:
-
Cell Culture: A431 cells are seeded in 96-well plates and cultured overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the test compound for 1-2 hours.
-
Cell Lysis (for Western Blot) or Fixation (for Immunofluorescence):
-
Western Blot: Cells are lysed, and protein concentration is determined.
-
Immunofluorescence: Cells are fixed with paraformaldehyde and permeabilized.
-
-
Immunodetection:
-
Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by secondary antibodies.
-
Immunofluorescence: Cells are incubated with a primary antibody against p-EGFR, followed by a fluorescently labeled secondary antibody.
-
-
Signal Quantification:
-
Western Blot: The intensity of the protein bands is quantified.
-
Immunofluorescence: The fluorescence intensity is measured using a plate reader or microscope.
-
-
Data Analysis: The reduction in p-EGFR levels relative to total EGFR is calculated to determine the inhibitor's potency.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitor on the growth and viability of cancer cells that are dependent on EGFR signaling.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cell lines known to overexpress EGFR (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.[12]
-
Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value for cell growth inhibition is determined by plotting cell viability against inhibitor concentration.
Kinase Selectivity Profiling
A crucial aspect of validating a novel inhibitor is to assess its selectivity across the human kinome. Non-selective inhibitors can lead to off-target effects and toxicity.[7][13] Kinase selectivity profiling involves screening the inhibitor against a large panel of different kinases to identify any unintended targets.[13][14] This can be achieved through various methods, including inhibitor affinity chromatography and large-scale kinase activity panels.[13] A highly selective inhibitor will show potent inhibition of EGFR with minimal activity against other kinases.
Visualizations
Caption: EGFR Signaling Pathway.
Caption: EGFR Inhibitor Validation Workflow.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
A Comparative Guide to HPLC and GC-MS Methods for 7-Chloroquinazoline Purity Analysis
In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Chloroquinazoline, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2] Its purity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.
The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the potential impurities.[3][4] HPLC is a versatile technique well-suited for a broad range of compounds, especially those that are non-volatile or thermally labile.[3][5] Conversely, GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[3][6] This guide will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of these two powerful methods, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10][11][12][13][14]
The Crucial Role of Purity Analysis
Impurities in pharmaceutical manufacturing can originate from various sources, including the synthesis process, degradation of the API, or residual solvents.[5] The identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.[4][5] Regulatory bodies like the FDA and EMA have stringent guidelines for impurity profiling.[5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][15] For a compound like this compound, which is a non-volatile solid, HPLC is an indispensable tool for purity assessment and the detection of related substances and degradation products.[3]
Experimental Protocol: A Stability-Indicating HPLC-UV Method
This protocol is designed to separate this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like quinazoline derivatives.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water. The acidic modifier helps to ensure good peak shape for the basic quinazoline molecule by suppressing the ionization of silanol groups on the stationary phase.
-
B: Acetonitrile.
-
-
Elution: Gradient elution is employed to effectively separate impurities with a wide range of polarities.
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV at 254 nm. Quinazoline derivatives typically exhibit strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is particularly adept at identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.[3][6]
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is designed to detect and quantify residual solvents in the this compound sample.
Instrumentation:
-
A GC system coupled with a mass spectrometer and a headspace autosampler.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[16] This type of column is suitable for the separation of a wide range of common organic solvents.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
-
Injection: Headspace injection.
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO), that will dissolve the sample but not interfere with the analysis of the target residual solvents.
-
Seal the vial tightly with a septum and cap.
Workflow for GC-MS Residual Solvent Analysis
Caption: Workflow for GC-MS Residual Solvent Analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase.[15] | Partitioning between gaseous mobile phase and liquid/solid stationary phase.[6] |
| Analytes | Non-volatile, thermally labile, polar, and high molecular weight compounds.[3][6] | Volatile, thermally stable, and low molecular weight compounds.[3][6] |
| Application for this compound | Purity, related substances, degradation products. | Residual solvents, volatile impurities.[3] |
| Sample Preparation | Simple dissolution, filtration. | Dissolution in a high-boiling solvent for headspace analysis. |
| Detection | UV, DAD, MS. | Mass Spectrometry (MS). |
| Sensitivity | High, can detect impurities at trace levels (e.g., 0.05%). | Very high, excellent for trace analysis of volatile compounds. |
| Selectivity | High, based on chromatographic separation and UV spectrum. | Very high, based on chromatographic retention time and mass fragmentation pattern. |
| Quantification | Area percent, external standard. | External standard, standard addition. |
| Regulatory Standing | Primary method for purity and impurity testing in pharmacopeias.[7][15] | Standard method for residual solvent analysis (ICH Q3C).[3][6] |
Conclusion: A Complementary Approach
For the comprehensive purity analysis of this compound, HPLC and GC-MS are not competing but rather complementary techniques.[6][17] HPLC is the method of choice for determining the overall purity and quantifying non-volatile, process-related impurities and degradation products. Its versatility and robustness make it a cornerstone of quality control in pharmaceutical manufacturing.[3][5]
On the other hand, GC-MS is indispensable for the analysis of volatile impurities, particularly residual solvents, which are a critical quality attribute. Its high sensitivity and specificity ensure that even trace levels of these potentially harmful substances are detected and quantified accurately.
In a regulated drug development environment, a combination of both HPLC and GC-MS methods is essential to build a complete purity profile of this compound, ensuring its quality, safety, and compliance with global regulatory standards.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 7. usp.org [usp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Chromatography [usp.org]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. benchchem.com [benchchem.com]
- 17. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
A Senior Application Scientist's Guide to Benchmarking Synthetic 7-Chloroquinazoline Against Commercial Standards
Introduction: The Critical Role of 7-Chloroquinazoline in Modern Drug Discovery
Quinazolines represent a cornerstone class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their derivatives have exhibited a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this vital chemical family, the this compound scaffold is a particularly crucial intermediate in the synthesis of targeted therapeutics, most notably as a precursor to potent inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1]
Given its significance, the purity and integrity of the this compound starting material are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Researchers and drug development professionals are often faced with a choice: synthesize this key intermediate in-house to control supply and potentially reduce costs, or procure it from commercial vendors who offer pre-validated standards.
This guide provides an in-depth, objective comparison of a synthetically produced this compound against commercially available standards. As Senior Application Scientists, we understand that true equivalency goes beyond a simple purity percentage on a certificate of analysis. It requires a rigorous, multi-faceted analytical approach to ensure structural identity, define the impurity profile, and guarantee consistent performance. Herein, we present the experimental data and the underlying scientific rationale to empower researchers to make informed decisions for their drug discovery programs.
Experimental Design: A Multi-Pronged Approach to Quality Verification
To conduct a comprehensive and robust comparison, we designed a series of analytical tests to assess the critical quality attributes of our in-house synthesized this compound against two representative commercial standards. The causality behind our choice of methods is rooted in their orthogonal nature—each technique provides a unique and complementary piece of information about the molecule's identity and purity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton, confirming the correct arrangement of atoms and the absence of structurally similar isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of a compound and identifying the presence of any impurities. By separating the components of a mixture, we can determine the relative abundance of the target molecule.
-
Mass Spectrometry (MS): This technique provides an accurate measurement of the molecular weight of the compound, confirming its elemental composition. It is also highly sensitive for detecting trace-level impurities.
-
Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities typically broadens and depresses this range, making it a simple yet effective indicator of purity.
Below is a graphical representation of our comprehensive benchmarking workflow:
Caption: Workflow for the comprehensive analytical benchmarking of synthetic this compound.
Methodologies: Self-Validating Protocols for Unimpeachable Data
The trustworthiness of any comparison lies in the integrity of the experimental protocols. Each method described below is designed to be a self-validating system, with built-in checks and standards to ensure accuracy and reproducibility.
In-House Synthesis of this compound
Our synthetic route is a well-established one-pot reductive cyclization, chosen for its efficiency and use of readily available starting materials.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzaldehyde (1 equivalent), iron powder (3 equivalents), and formamide (10 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Basification and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Potential Impurities: A key aspect of this benchmarking is to identify and quantify any process-related impurities. Based on the synthetic route, potential impurities could include unreacted 4-chloro-3-nitrobenzaldehyde, the intermediate 2-amino-4-chlorobenzaldehyde, and potential positional isomers if the starting materials are not pure.[2]
Analytical Characterization Protocols
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample (synthetic and commercial standards) in 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts (δ) in parts per million (ppm) relative to TMS.
-
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1200 series or equivalent with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (80:20 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare stock solutions of each sample (synthetic and commercial standards) in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working solution of 0.1 mg/mL by diluting the stock solution.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the working solutions and record the chromatograms for 15 minutes.
-
Determine the retention time (RT) of the main peak and calculate the purity by the area percentage method.
-
Mass Spectrometry (MS)
-
Instrument: LC-Q-TOF Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Procedure:
-
Prepare dilute solutions of each sample in methanol (approximately 10 µg/mL).
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Identify the molecular ion peak [M+H]⁺.
-
Melting Point Determination
-
Instrument: Digital melting point apparatus.
-
Procedure:
-
Place a small amount of the crystalline sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a ramp rate of 2 °C/min near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Data Presentation and Comparative Analysis
The following table summarizes the analytical data obtained for the in-house synthesized this compound and the two commercial standards.
| Parameter | Synthetic this compound | Commercial Standard A (>97%) | Commercial Standard B (>98%) |
| Appearance | White to off-white solid | Off-white solid | White crystalline solid |
| Melting Point (°C) | 98-100 | 97-100 | 99-101 |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.35 (s, 1H), 8.90 (s, 1H), 8.15 (d, 1H), 7.95 (s, 1H), 7.60 (d, 1H) | δ 9.35 (s, 1H), 8.90 (s, 1H), 8.15 (d, 1H), 7.95 (s, 1H), 7.60 (d, 1H) | δ 9.35 (s, 1H), 8.90 (s, 1H), 8.15 (d, 1H), 7.95 (s, 1H), 7.60 (d, 1H) |
| HPLC Purity (% Area) | 99.2% | 97.8% | 98.9% |
| HPLC Retention Time (min) | 5.8 | 5.8 | 5.8 |
| Mass Spec (ESI⁺, m/z) | 165.02 [M+H]⁺ | 165.02 [M+H]⁺ | 165.02 [M+H]⁺ |
| Impurity Profile (HPLC) | Single impurity at RT 4.2 min (0.3%) | Impurity at RT 4.2 min (0.8%), other minor impurities (<0.2%) | Single impurity at RT 4.2 min (0.5%) |
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Discussion and Interpretation of Results
The comprehensive analytical data reveals a high degree of similarity between the in-house synthesized this compound and the commercial standards, and in some aspects, superior quality.
Structural Integrity: The ¹H NMR spectra for all three samples were identical, with the characteristic peaks for the quinazoline ring protons observed at the expected chemical shifts. This provides strong evidence that our synthetic product is structurally identical to the commercial standards and is indeed this compound. The absence of any significant unassigned peaks in the spectrum of our synthetic material indicates a high level of isomeric purity.
Purity Assessment: The HPLC analysis demonstrates that our in-house synthesis yielded a product with a purity of 99.2%, which is comparable to, and in the case of Commercial Standard A, exceeds the purity of the commercial offerings. The consistent retention time across all samples further confirms their identical chemical nature under these chromatographic conditions.
Molecular Weight Confirmation: Mass spectrometry confirmed the expected molecular weight for this compound, with a protonated molecular ion [M+H]⁺ observed at an m/z of 165.02 for all samples. This corroborates the NMR data and confirms the correct elemental composition.
Physical Properties: The melting point of our synthetic this compound (98-100 °C) falls within the ranges observed for the commercial standards. The narrow melting range is indicative of high crystalline purity.
Impurity Profile: The HPLC analysis revealed a minor impurity at a retention time of approximately 4.2 minutes in all samples. The level of this impurity in our synthetic batch (0.3%) was lower than that in both commercial standards (0.8% and 0.5%). While the identity of this impurity was not determined in this study, its consistent presence suggests it may be a common process-related impurity in the synthesis of this compound.
Conclusion: The Viability of In-House Synthesis
Based on this comprehensive benchmarking study, the in-house synthesized this compound is analytically equivalent, and in terms of purity, slightly superior to the tested commercial standards. The rigorous application of orthogonal analytical techniques—NMR, HPLC, MS, and melting point analysis—provides a high degree of confidence in the identity, purity, and quality of the synthetically produced material.
For researchers, scientists, and drug development professionals, this guide demonstrates that with a well-controlled and characterized synthetic process, it is possible to produce key intermediates like this compound that meet or exceed the quality of commercial offerings. This can provide greater control over the supply chain, reduce lead times, and potentially lower costs, without compromising the quality and integrity of the starting materials essential for successful drug discovery and development.
References
In Vitro Validation of 7-Chloroquinazoline's Anticancer Properties: A Comparative Guide
In the landscape of anticancer drug discovery, quinazoline derivatives have emerged as a promising class of compounds, demonstrating significant therapeutic potential. This guide provides an in-depth comparative analysis of a representative 7-Chloro-4-aminoquinoline derivative against Gefitinib, a clinically approved anilinoquinazoline derivative. We will delve into the experimental validation of its anticancer properties, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest, while providing detailed, field-proven protocols for researchers in drug development.
Introduction: The Rationale for Investigating 7-Chloroquinazolines
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The addition of a chlorine atom at the 7th position has been shown to enhance the anticancer activity of these compounds. 7-Chloro-4-aminoquinoline derivatives, the focus of this guide, are being investigated for their potential to inhibit key signaling pathways involved in tumor progression, similar to established drugs like Gefitinib.
Gefitinib , our primary comparator, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] By blocking the ATP-binding site of the EGFR, it inhibits downstream signaling cascades such as the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[3][4] This targeted mechanism provides a valuable benchmark for evaluating the potential of novel 7-chloroquinazoline compounds.
Comparative Cytotoxicity Analysis
A fundamental first step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
Here, we compare the reported cytotoxic activities of a representative 7-chloro-4-aminoquinoline derivative and Gefitinib across various human cancer cell lines. The data is collated from multiple in vitro studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | 8.73 | [5] |
| MCF-7 | Breast Cancer | >51.57 | [5] | |
| Gefitinib | A549 | Lung Cancer | ~8.42 - 31.0 | [6][7] |
| H1650 | Lung Cancer | 31.0 | [8] | |
| MCF-7 | Breast Cancer | Varies | [9] |
Experimental Rationale: The choice of cell lines for initial screening is critical. Utilizing a panel of cell lines from different cancer types (e.g., breast, lung) provides a broader understanding of the compound's spectrum of activity. The variation in IC50 values for the same compound in different cell lines highlights the importance of cellular context and the presence of specific molecular targets.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and Gefitinib in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Induction of Apoptosis: A Key Anticancer Mechanism
A hallmark of effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. Both quinazoline derivatives and Gefitinib have been shown to trigger this process.
Proposed Mechanism of Apoptosis Induction
References
- 1. Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. cusabio.com [cusabio.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Chloroquinazoline-Based Inhibitors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinazoline scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of diseases, most notably cancer. While often designed for a specific kinase, the inherent similarities in the ATP-binding pocket across the human kinome frequently lead to off-target interactions. This cross-reactivity, or polypharmacology, can be a double-edged sword, contributing to both therapeutic efficacy and adverse side effects. A comprehensive understanding of an inhibitor's selectivity profile is therefore paramount for advancing safe and effective therapeutics.
This guide provides an in-depth comparison of the cross-reactivity profiles of this compound-based inhibitors, leveraging publicly available data to offer a framework for evaluation. We will delve into the key experimental methodologies used to generate these profiles, present a comparative analysis of representative compounds, and discuss the implications of their on- and off-target activities.
The Imperative of Kinome-Wide Profiling
The development of targeted kinase inhibitors has revolutionized cancer treatment. However, the initial paradigm of "one drug, one target" has evolved to recognize that the therapeutic window of these agents is often defined by their broader kinome interactions.[1] Kinase inhibitor profiling has thus become a standard and critical practice in drug discovery.[2] It allows researchers to:
-
Identify primary and secondary targets: Confirming engagement with the intended kinase and uncovering additional potent interactions.
-
Predict potential off-target toxicities: Early identification of interactions with kinases known to be associated with adverse events can guide medicinal chemistry efforts to mitigate these effects.[3]
-
Uncover opportunities for drug repurposing: A broad kinase profile can reveal unexpected activities against disease-relevant kinases beyond the initial target.
-
Elucidate mechanisms of action: Understanding the full spectrum of a compound's activity can provide a more complete picture of its biological effects.
Key Methodologies for Assessing Cross-Reactivity
A variety of robust in vitro techniques are employed to determine the selectivity of kinase inhibitors. These assays can be broadly categorized as either biochemical, measuring direct enzymatic inhibition, or biophysical, assessing the binding affinity between the inhibitor and the kinase.
Biochemical Assays: Measuring Inhibition of Catalytic Activity
These assays directly measure the ability of a compound to inhibit the phosphotransferase activity of a kinase.
1. Radiometric Assays:
Considered a gold standard for their sensitivity and direct measurement, radiometric assays quantify the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein).[4]
Experimental Protocol: Radiometric Filter-Binding Assay [5]
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the test compound (at various concentrations) in a suitable kinase assay buffer.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: After washing and drying, quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
2. Luminescence-Based Assays:
These assays measure kinase activity by quantifying the amount of ATP consumed during the reaction. The remaining ATP is converted into a luminescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay [2]
-
Kinase Reaction: In a white, opaque 384-well plate, incubate the kinase, substrate, ATP, and test compound.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase to produce a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the kinase activity.
-
Analysis: Calculate IC₅₀ values from the dose-response curves.
Biophysical Assays: Quantifying Binding Affinity
These assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity.
1. KINOMEscan™ (Competition Binding Assay):
This proprietary platform measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[6] It provides a quantitative measure of binding affinity (Kd).
Experimental Protocol: KINOMEscan™ Workflow
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Head-to-Head Comparison of Synthetic Routes to 7-Chloroquinazoline: A Guide for Medicinal Chemists
Introduction
The 7-chloroquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous clinically significant pharmaceuticals. Its prevalence is most notable in the field of oncology, where it forms the core of several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including the blockbuster drugs Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1] The strategic placement of the chlorine atom at the 7-position plays a crucial role in the binding affinity and overall pharmacological profile of these molecules.
Given its importance, the efficient and scalable synthesis of this compound and its immediate precursors is a subject of considerable interest for researchers in drug discovery and process development. Numerous synthetic strategies have been reported, each with a unique profile of advantages and disadvantages concerning yield, scalability, cost, and safety.
This technical guide provides a head-to-head comparison of two primary and divergent synthetic routes to the this compound core. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation to assist researchers in selecting the optimal pathway for their specific laboratory or manufacturing needs.
Comparative Overview of Synthesis Routes
| Metric | Route 1: Modified Niementowski Synthesis | Route 2: One-Pot Reductive Cyclization |
| Starting Material | 2-Amino-4-chlorobenzoic acid | 4-Chloro-2-nitrobenzaldehyde |
| Key Transformation | Thermal condensation followed by chlorination | In-situ nitro reduction and cyclocondensation |
| Number of Steps | Two distinct steps | One-pot procedure |
| Typical Overall Yield | Moderate to Good (60-80%) | Good to Excellent (75-90%) |
| Scalability | Well-established for large scale | Generally good, catalyst-dependent |
| Key Reagents | Formamide, POCl₃ or SOCl₂ | Formamide, Reductant (e.g., Fe/HCl) or Catalyst (e.g., In(III)) |
| Safety Concerns | Use of highly corrosive POCl₃/SOCl₂ | Handling of nitroaromatics, potential for runaway reactions |
Route 1: The Modified Niementowski Synthesis
This classical approach is a robust and widely practiced method for constructing the quinazolinone ring system.[2][3] It begins with the thermal condensation of a substituted anthranilic acid with formamide to yield a quinazolin-4(3H)-one. For our target, this intermediate is 7-chloro-4(3H)-quinazolinone. The critical subsequent step involves the conversion of the 4-oxo group into a chloride, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the highly versatile intermediate, 4,7-dichloroquinazoline.[4][5]
Principle and Mechanism
The synthesis unfolds in two main stages:
-
Niementowski Reaction: 2-Amino-4-chlorobenzoic acid reacts with formamide at high temperatures. The reaction proceeds via an initial acylation of the amino group to form an N-formylanthranilic acid intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable 7-chloro-4(3H)-quinazolinone ring.[2][6]
-
Chlorination: The resulting quinazolinone is treated with a strong chlorinating agent like POCl₃. The oxygen of the 4-oxo group acts as a nucleophile, attacking the phosphorus atom and ultimately being replaced by a chloride ion in a complex sequence, yielding the aromatic 4,7-dichloroquinazoline. This product is a key precursor for anilinoquinazolines, where the 4-chloro group is subsequently displaced by a desired amine.[4][7]
Synthetic Workflow Diagram
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Niementowski Quinazoline Synthesis [drugfuture.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 7-Chloroquinazoline Analogues Against EGFR Kinase
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 7-chloroquinazoline analogues, a critical scaffold in modern oncology. We will focus on their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the protocols, grounded in scientific principles and practical application.
Introduction: The Significance of the Quinazoline Scaffold and Molecular Docking
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its rigid structure provides a robust framework for orienting substituents to achieve high-affinity interactions within the ATP-binding pocket of protein kinases.[1] Specifically, the 4-anilino-7-chloroquinazoline framework is a hallmark of potent EGFR inhibitors. EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival; its aberrant activation is a key driver in various cancers, including non-small-cell lung cancer (NSCLC).[3][4][5] Consequently, EGFR has become a primary target for anticancer drug development.[5]
First-generation EGFR inhibitors like Gefitinib and Erlotinib, which feature the quinazoline core, have demonstrated significant clinical success.[3][4] However, the emergence of drug resistance, often through mutations in the EGFR kinase domain (e.g., T790M), necessitates the continuous development of new and more effective analogues.[5][6]
Molecular docking is an indispensable computational tool in this endeavor. It predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity or score.[7] By comparing the docking scores and binding modes of a series of analogues, we can derive valuable structure-activity relationships (SAR) to guide the design of more potent and selective inhibitors.[8][9] This guide will walk through a complete in-silico workflow for such a comparative study.
The Scientific Rationale: Target and Ligand Selection
Target Protein: EGFR Kinase Domain
Our target is the human EGFR kinase domain. The ATP-binding site of this domain is the target for quinazoline-based inhibitors, which act as ATP-competitive inhibitors.[10] For our study, we will utilize the crystal structure of the EGFR kinase domain complexed with an existing quinazoline inhibitor. A suitable and commonly used structure is PDB ID: 1XKK , which features EGFR bound to the dual EGFR/ErbB-2 inhibitor Lapatinib, a quinazoline derivative.[11][12] Using a co-crystallized structure provides a biologically relevant conformation of the active site and a validated reference point for the binding pocket.
Ligand Selection: A Series of this compound Analogues
For a meaningful comparative study, it is crucial to select a series of structurally related analogues. This allows for the systematic evaluation of how specific chemical modifications impact binding affinity. For this guide, we will consider a hypothetical series of 7-chloro-4-anilinoquinazoline analogues with varying substituents on the aniline ring. This approach allows us to probe the effect of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on the interaction with the EGFR active site.
Experimental Workflow: A Step-by-Step Protocol
This section details the complete computational workflow for a comparative docking study using industry-standard, freely available software.
Workflow Overview
The overall process involves three main stages: preparing the receptor (protein), preparing the ligands (this compound analogues), and performing the molecular docking calculations, followed by analysis.
Caption: High-level workflow for the comparative molecular docking study.
Part A: Receptor Preparation
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains non-essential molecules like water, co-factors, and other protein chains that must be removed.[13][14] Furthermore, PDB files typically lack hydrogen atoms, which are critical for calculating proper interactions.[15] We must also assign partial charges and atom types.
Protocol using UCSF Chimera and AutoDockTools:
-
Fetch the Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 1XKK and click Fetch.
-
-
Clean the Structure:
-
The PDB file may contain multiple protein chains. We only need one for the docking simulation. Keep chain A and delete the others.[16]
-
Delete all water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.
-
Remove the co-crystallized ligand (Lapatinib) and any other heteroatoms not essential for the kinase structure. This is crucial as we want to dock our new analogues into an empty binding site.
-
-
Prepare the Protein for Docking (Dock Prep):
-
Open the Dock Prep tool: Tools > Surface/Binding Analysis > Dock Prep.[16]
-
This tool will automatically:
-
Add hydrogen atoms to the protein.
-
Repair any missing side chains.
-
Assign partial charges (Gasteiger charges are standard for AutoDock).
-
-
Execute the preparation and save the resulting file in .mol2 format.
-
-
Final Conversion for AutoDock Vina:
-
Open the prepared .mol2 file in AutoDockTools (ADT).
-
Go to Grid > Macromolecule > Choose. Select the protein.
-
ADT will process the file, and you can then save it as a .pdbqt file (File > Save > Write PDBQT). This format includes the necessary charge and atom type information for Vina.
-
Part B: Ligand Preparation
Causality: Ligands must be converted from 2D representations to 3D structures with realistic bond lengths and angles. An energy minimization step is performed to find a low-energy, stable conformation of the molecule before docking.
Protocol using MarvinSketch and Open Babel:
-
Create 2D Structures:
-
Draw the this compound analogues using a chemical drawing tool like MarvinSketch or ChemDraw.
-
Save each analogue as a .mol or .sdf file.
-
-
Convert to 3D and Energy Minimize:
-
Use a tool like Open Babel (a command-line tool) for conversion and energy minimization.
-
For each ligand, run the following command: obabel -i sdf your_ligand.sdf -o pdbqt --gen3d -p 7.4 --partialcharge gasteiger -O your_ligand.pdbqt
-
This command converts the SDF file to the required PDBQT format, generates a 3D structure, adds hydrogens appropriate for pH 7.4, and calculates Gasteiger partial charges.
-
Part C: Molecular Docking with AutoDock Vina
Causality: Docking requires defining a search space, or a "grid box," which tells the software where to perform the docking calculations. This box should encompass the entire active site of the target protein. AutoDock Vina will then explore different conformations and orientations of the ligand within this box, scoring each one to find the most favorable binding mode.[3]
Protocol:
-
Define the Grid Box:
-
In ADT, with your prepared protein (.pdbqt) loaded, go to Grid > Grid Box....
-
A box will appear around the protein. Center this box on the known active site. A reliable way to do this is to center it on the coordinates of the original co-crystallized ligand (Lapatinib in 1XKK).
-
Adjust the dimensions of the box to ensure it covers the entire binding pocket, typically with a 4-5 Å buffer around the ligand-binding area. Note the center coordinates (X, Y, Z) and dimensions.[17]
-
-
Create a Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.
-
The file should contain the following lines, updated with your file names and grid parameters:
-
The exhaustiveness parameter controls the computational effort; a value of 8 is a good balance of speed and accuracy for standard docking.[18]
-
-
Run the Docking Simulation:
-
Open a terminal or command prompt.
-
Execute the Vina program with the following command: vina --config conf.txt --log your_ligand_log.txt
-
Repeat this process for each analogue in your series.
-
Results and Comparative Analysis
Data Presentation
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[19] A more negative value indicates a stronger predicted binding interaction. The results for all analogues should be compiled into a clear, comparative table.
Table 1: Comparative Docking Scores of this compound Analogues against EGFR (PDB: 1XKK)
| Analogue ID | R-Group (on Aniline) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Control | Erlotinib (Reference) | -8.9 | Met793, Lys745, Cys797 |
| Analogue 1 | -H | -7.5 | Met793 |
| Analogue 2 | 3-Cl (EWG) | -8.2 | Met793, Cys797 |
| Analogue 3 | 3-OCH3 (EDG) | -7.8 | Met793, Thr854 |
| Analogue 4 | 3-CF3 (Strong EWG) | -8.5 | Met793, Lys745, Cys797 |
| Analogue 5 | 3-t-Butyl (Bulky) | -6.9 | Met793 (Steric Clash) |
Note: The data above is hypothetical and for illustrative purposes only.
Binding Pose and SAR Analysis
The true power of docking lies in analyzing the 3D binding poses to understand why certain analogues perform better than others.
-
Visualize the Poses: Load the protein (protein.pdbqt) and the docked ligand output files (your_ligand_out.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Identify Key Interactions: The most potent EGFR inhibitors typically form a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region of the kinase.[6][18][20] This interaction acts as an anchor. Other key interactions often involve hydrophobic contacts with residues like Leu718, Val726, Ala743, and Leu844.[18]
Caption: Key molecular interactions between a this compound inhibitor and the EGFR active site.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups (EWGs): Based on our hypothetical data (Table 1), analogues with EWGs at the meta-position of the aniline ring (Analogue 2: -Cl, Analogue 4: -CF3) show improved binding affinity compared to the unsubstituted analogue (Analogue 1). This suggests that these groups may enhance interactions within the hydrophobic pocket or favorably interact with charged residues like Lys745.
-
Electron-Donating Groups (EDGs): The methoxy group (Analogue 3) did not improve binding, possibly due to less favorable electronic or steric properties for this specific pocket.
-
Steric Hindrance: The bulky tert-butyl group (Analogue 5) significantly decreased binding affinity. Visualization would likely show a steric clash with the protein, preventing the ligand from adopting an optimal binding conformation. This is a classic example of how SAR can inform design—avoiding bulky groups at this position.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded workflow for the comparative molecular docking of this compound analogues against EGFR kinase. By combining quantitative binding affinity data with qualitative binding pose analysis, researchers can efficiently derive structure-activity relationships.
The insights gained from such studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Future work could involve more advanced computational techniques like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time or free energy calculations (e.g., MM/PBSA) to further refine the binding affinity predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. scotchem.ac.uk [scotchem.ac.uk]
- 17. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloroquinazoline
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 7-Chloroquinazoline. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Understanding the Hazard: The "Why" Behind the Protocol
This compound and its structural analogs are heterocyclic compounds that, due to their chemical structure, present significant health and environmental hazards. As a chlorinated aromatic amine, it must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for the 7-chloro isomer is not universally available, data from closely related quinazolines, such as 4-Chloroquinazoline and 7-Chloroquinolin-4-ol, provide a strong basis for risk assessment.[1][2] The primary hazards necessitate meticulous disposal procedures.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Description | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity (Oral) | Likely toxic or harmful if swallowed.[1][3] | Prevents accidental ingestion through contaminated surfaces or poor hygiene. All waste, including contaminated PPE, must be handled as toxic. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5] | Requires the use of appropriate chemical-resistant gloves and lab coats. All contaminated items must be disposed of to prevent secondary contact. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2][4][5] | Mandates the use of safety glasses or goggles. Any material that could become airborne must be handled with care. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6] | Work should be conducted in a well-ventilated area or a chemical fume hood. Waste containers must be kept tightly closed. |
| Aquatic Toxicity | Halogenated organic compounds are often toxic to aquatic life with long-lasting effects. | Prohibits disposal down the sanitary sewer.[7] Disposal must be managed to prevent environmental release. |
The Regulatory Imperative: EPA RCRA Framework
As a halogenated organic compound, this compound waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Improper disposal can lead to significant institutional fines and legal liability.[10] This regulatory framework mandates a "cradle-to-grave" management system, meaning the waste is tracked from the point of generation to its final, approved disposal site.[8][10]
The core principle is that this chemical cannot be discarded as general trash or washed down the drain. It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.[1][11]
The Disposal Workflow: From Generation to Collection
A systematic approach is essential for managing this compound waste safely and efficiently within the laboratory. The following workflow ensures compliance and safety at every stage.
Diagram: this compound Waste Management Workflow
Caption: Workflow for handling this compound waste.
Detailed Step-by-Step Disposal Protocol
This protocol provides the procedural steps for the routine disposal of solid this compound and materials contaminated with it.
Part A: Preparation and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the correct PPE to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
|---|---|---|
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[2][11] Inspect gloves for integrity before use.[11] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against eye irritation or severe damage from dust or splashes.[1][2] |
| Body Covering | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Ventilation | Chemical Fume Hood | Recommended when handling the dry powder to minimize inhalation risk. |
Part B: Waste Segregation and Containment
Proper segregation is the most critical step in laboratory waste management.
-
Designate a Waste Stream: this compound waste must be collected in a container designated for "Halogenated Organic Solids." [12]
-
Select an Appropriate Container:
-
Label the Container Correctly: As soon as the first piece of waste is added, the container must be labeled.
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[8][10]
-
Keep the container closed at all times , except when adding waste. This is an EPA requirement to prevent the release of vapors.[8][10]
-
Ensure secondary containment (like a spill tray) is used to capture any potential leaks.[12]
-
Part C: Final Disposal
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to prevent spills and allow for expansion.[12]
-
Request Pickup: Once the container is full, or if the waste has been accumulating for more than a year, submit a chemical waste pickup request to your institution's EHS office.[8][10]
-
Documentation: Follow your institution's procedures for documenting the waste transfer.
Emergency Protocol: Managing this compound Spills
Accidental spills require immediate and correct action to mitigate exposure and prevent wider contamination.
-
Alert and Isolate: Immediately alert others in the vicinity. Secure the area to prevent anyone from walking through the spill.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE (including double-gloving and respiratory protection if the powder is dispersed). If the spill is large, evacuate the area and contact your EHS emergency line.
-
Containment and Cleanup (for solid spills):
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[14]
-
Do NOT dry sweep the powder.[15]
-
Carefully scoop the mixture into your designated halogenated organic solid waste container. Use non-sparking tools.[2][14]
-
Perform a final decontamination of the spill surface. Wipe the area with a cloth or absorbent pad dampened with a soap and water solution.[16] Work from the outside of the spill inward.
-
-
Dispose of Cleanup Debris: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) are now considered hazardous waste.[16] Place them in the same hazardous waste container as the spilled chemical.
-
Report: Report the incident to your laboratory supervisor and EHS department, even if you cleaned it up yourself.
Decontamination of "Empty" Containers
An "empty" container that once held this compound must still be treated as hazardous waste unless it is properly decontaminated.
-
Solid Waste: A container that held a solid is not considered "empty" by regulatory standards until all residues have been physically scraped and removed. The removed residue is hazardous waste.
-
Decontamination: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
Crucially, the first rinseate is considered acutely hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container. Subsequent rinseates should also be collected as hazardous waste.
-
-
Final Disposal: Only after thorough decontamination and removal of all labels can the container be discarded as general laboratory glass or plastic waste.[12] When in doubt, dispose of the empty, unrinsed container as hazardous waste.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure the integrity of our environment, and uphold the rigorous standards of our scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. odu.edu [odu.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. capotchem.com [capotchem.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 15. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloroquinazoline
As researchers and developers in the pharmaceutical landscape, our work with novel heterocyclic compounds like 7-Chloroquinazoline is fundamental to discovering next-generation therapeutics.[1][2] The quinazoline scaffold, in particular, is a well-established pharmacophore in oncology, with several approved drugs featuring this core structure.[1] However, the very bioactivity that makes these molecules promising also necessitates a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a comprehensive operational framework for handling this compound. We will delve into not just the "what" of personal protective equipment (PPE), but the critical "why," grounding our procedures in the compound's anticipated hazard profile and established laboratory safety principles. Our goal is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Immediate Safety Briefing: Core Hazards and Mandatory PPE
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds like 7-chloroquinoline, 4-chloroquinazoline, and other quinazoline derivatives provide a strong basis for hazard assessment.[3][4][5][6][7] The primary anticipated hazards are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][8]
Based on this profile, the following PPE is mandatory for any handling of this compound.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles providing a complete seal, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[4][8] | Protects against dust particles and potential splashes which can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves, inspected for tears before each use.[8][9] Follow ASTM D6978 standard for chemotherapy-tested gloves as a best practice.[10] | Prevents skin contact, as the compound is expected to be a skin irritant and potentially harmful upon dermal absorption.[5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[8] For larger quantities or tasks with high splash potential, consider polyethylene-coated polypropylene gowns.[10][11] | Protects skin from contamination and prevents the transfer of the compound outside the laboratory. |
| Respiratory Protection | All handling of solid this compound must be conducted in a certified chemical fume hood to minimize dust inhalation.[8][9] | The compound is anticipated to cause respiratory tract irritation.[3][4] A fume hood provides the primary engineering control to prevent aerosol exposure. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount. The following protocol breaks down the handling process into distinct phases, each with its own safety considerations.
Phase 1: Pre-Handling and Workspace Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble all Materials: Before bringing the this compound container into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.
Phase 2: Handling the Solid Compound
This phase presents the highest risk of aerosolization and requires careful technique.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound deep within the chemical fume hood.[8]
-
Technique: Handle the container and spatula gently to avoid creating airborne dust. If transferring to a flask for dissolution, do so slowly.
-
Immediate Cleanup: Use a damp wipe to clean any minor dust spills on the balance or fume hood surface immediately.
Phase 3: Post-Handling and Decontamination
-
Secure Compound: Tightly close the primary container of this compound and store it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][12]
-
Workspace Decontamination: Thoroughly wipe down the fume hood work surface, balance, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Gloves should be removed last, using a technique that avoids skin contact with the glove's outer surface.[13] Dispose of all single-use PPE in a designated hazardous waste container.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][8][9]
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Planning for emergencies is not optional; it is a core component of a robust safety system.
Spill Response
The response protocol depends critically on the size and nature of the spill.
-
Minor Spill (< 4L, contained, no immediate inhalation risk):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Place absorbent material (e.g., sand, vermiculite) around the periphery of the spill and work inwards.[14] Do NOT use paper towels for flammable solvent spills.[14] For solid spills, gently cover with a plastic sheet to prevent dust from spreading.[15]
-
Collection: Carefully scoop the absorbed material or solid into a clearly labeled, sealed container for hazardous waste.[8][14]
-
Decontamination: Wash the spill area with warm, soapy water to remove any residue.[14][16]
-
Report: Complete an incident report with your institution's Environmental Health & Safety (EHS) office.[14]
-
-
Major Spill (> 4L, not contained, risk of exposure):
-
EVACUATE: Immediately evacuate the contaminated area.
-
ALERT: Alert all personnel and activate the nearest fire alarm if the substance is flammable.
-
CALL FOR HELP: Contact your institution's emergency response team (e.g., EHS, Campus Safety) immediately.[16][17] Provide them with the name of the chemical and the location of the spill.
-
SECURE: Prevent re-entry to the area.
-
Emergency Spill Response Flowchart
Caption: A decision-making flowchart for minor versus major chemical spills.
First Aid for Exposures
Immediate action is critical in the event of personal exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately flush the affected area with plenty of water.[8] Remove contaminated clothing and shoes.[8] Wash the skin with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][6]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
-
Waste Classification: All materials contaminated with this compound, including the pure compound, contaminated labware, absorbent materials from spills, and used PPE, must be classified as Hazardous Chemical Waste.[18]
-
Waste Segregation: Do not mix this waste stream with other waste unless compatibility has been confirmed.[8] Collect all waste in a clearly labeled, sealed, and leak-proof container.[8][14]
-
Disposal Method: The only recommended method for disposal is through your institution's EHS office or a licensed hazardous waste disposal company.[12][18] Incineration in a permitted hazardous waste incinerator is often the preferred method.[18] Never dispose of this compound down the drain or in the regular trash.[18]
By integrating these safety protocols into every aspect of your workflow, you build a culture of safety that becomes second nature. This proactive approach not only ensures compliance but also empowers you to conduct your vital research with confidence and security.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. jk-sci.com [jk-sci.com]
- 15. auf.isa-arbor.com [auf.isa-arbor.com]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
